O-desmethyl Mebeverine acid D5
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-desmethyl Mebeverine Acid D5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-desmethyl Mebeverine acid D5 is the deuterium-labeled form of O-desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine.[1][2][3][4] Due to its chemical and isotopic properties, this compound serves as an ideal internal standard for the quantitative analysis of Mebeverine's metabolites in biological matrices.[1][2][3][4] Mebeverine is prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[5] The parent drug undergoes rapid and extensive metabolism, making the parent molecule virtually undetectable in plasma after oral administration.[6][7] Consequently, pharmacokinetic and bioequivalence studies rely on the accurate quantification of its primary metabolites.[7][8] This guide provides a comprehensive overview of this compound, including its chemical properties, the metabolic pathway of Mebeverine, and detailed experimental protocols for its use in bioanalytical assays.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart, O-desmethyl Mebeverine acid. The incorporation of five deuterium atoms results in a higher molecular weight, allowing for its differentiation in mass spectrometry-based analytical methods.[9]
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈D₅NO₃ | [1][10] |
| Molecular Weight | 270.38 g/mol | [1] |
| CAS Number | 1329488-46-1 | [1] |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | [2] |
| Synonyms | O-Desmethyl Mebeverine Acid-d5 | [1] |
| Chemical Structure | ||
| 4-((ethyl-d5)(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid | [2] |
Metabolism of Mebeverine and the Role of O-desmethyl Mebeverine Acid
Mebeverine is rapidly metabolized in the body, primarily through hydrolysis by esterases, into two main initial metabolites: veratric acid and mebeverine alcohol.[5][6][11] These metabolites undergo further biotransformation, including O-demethylation.[11] The main circulating metabolite in plasma is desmethylmebeverine acid (DMAC), also referred to as mebeverine acid.[7][8]
The metabolic pathway of Mebeverine is crucial for understanding its pharmacological activity and for designing appropriate bioanalytical methods for pharmacokinetic studies. The World Anti-Doping Agency (WADA) has outlined the metabolism of Mebeverine, highlighting the formation of specific metabolites, including Mebeverine acid and Desmethyl Mebeverine acid.[12]
References
- 1. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Mebeverine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 11. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wada-ama.org [wada-ama.org]
O-desmethyl Mebeverine acid D5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical and physical properties of O-desmethyl Mebeverine acid D5, a key metabolite of the antispasmodic drug Mebeverine. This deuterated analog serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines its metabolic formation, analytical quantification, and physicochemical characteristics.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of O-desmethyl Mebeverine acid. The primary distinctions lie in the isotopic labeling, which results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analyses.[1][2][3] Below is a summary of its key properties.
| Property | Value | Source |
| Chemical Name | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl-d5]amino]butanoic Acid | [4][5] |
| Synonyms | O-Desmethyl Mebeverine Acid-d5 | [1][5] |
| CAS Number | 1329488-46-1 | [5] |
| Unlabeled CAS Number | 586357-02-0 | [5] |
| Molecular Formula | C₁₅H₁₈D₅NO₃ | [6] |
| Molecular Weight | 270.38 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point (unlabeled) | 98-100 °C | [8] |
| Solubility (unlabeled) | Slightly soluble in DMSO and Methanol | [8][9] |
| Storage | Recommended at -20°C for long-term storage | [8][9] |
Metabolic Pathway of Mebeverine
O-desmethyl Mebeverine acid is a significant metabolite of Mebeverine. The metabolic cascade begins with the rapid hydrolysis of Mebeverine into Mebeverine alcohol and veratric acid.[10][11] Subsequently, Mebeverine alcohol undergoes oxidation to form Mebeverine acid, which is then demethylated to yield O-desmethyl Mebeverine acid.[9][12] This metabolic pathway is crucial for understanding the pharmacokinetics and clearance of Mebeverine.
Caption: Metabolic conversion of Mebeverine to its key metabolites.
Experimental Protocols
Synthesis of this compound
Caption: A proposed workflow for the synthesis of this compound.
Analytical Method for Quantification in Human Plasma
A validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of Mebeverine metabolites, including O-desmethyl Mebeverine acid, in human plasma.[13] this compound serves as the internal standard in this assay.[13]
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A C8 reverse-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm) is suitable for separation.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for O-desmethyl Mebeverine acid and its D5-labeled internal standard would be monitored.
Caption: Workflow for the quantification of O-desmethyl Mebeverine acid in plasma.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 5. O-Desmethyl Mebeverine Acid-d5 | LGC Standards [lgcstandards.com]
- 6. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. wada-ama.org [wada-ama.org]
- 13. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
O-desmethyl Mebeverine acid D5 structure
An In-depth Technical Guide to O-desmethyl Mebeverine acid D5
Introduction
O-desmethyl Mebeverine acid is the principal active metabolite of the musculotropic antispasmodic drug, Mebeverine. Mebeverine is prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms. Following administration, Mebeverine undergoes extensive first-pass metabolism, with O-desmethyl Mebeverine acid being one of the major circulating metabolites in the plasma.[1] The deuterated isotopologue, this compound, serves as a crucial internal standard for the accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolic studies.[2] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methodologies related to O-desmethyl Mebeverine acid and its D5 variant.
Chemical Structure and Physicochemical Properties
O-desmethyl Mebeverine acid is chemically known as 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid.[3][4] The D5 designation indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium.
Table 1: Chemical and Physical Properties
| Property | O-desmethyl Mebeverine acid | This compound |
| CAS Number | 586357-02-0[3] | 1329488-46-1[5] |
| Molecular Formula | C₁₅H₂₃NO₃[3] | C₁₅H₁₈D₅NO₃[2] |
| Molecular Weight | 265.35 g/mol [1] | 270.38 g/mol |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid[1] | 4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[5] |
| SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O[1] | [2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)Cc1ccc(O)cc1[5] |
| InChI | InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)[1] | InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2[5] |
| InChI Key | DJTCBAFIXOMULT-UHFFFAOYSA-N[3] | DJTCBAFIXOMULT-VWLOTQADSA-N |
| Solubility | Slightly soluble in DMSO and Methanol.[3] | Not explicitly stated, but expected to be similar to the unlabeled form. |
| Physical Form | Solid[3] | Not explicitly stated, likely a solid. |
| Melting Point | 98-100 °C[6] | Not available |
Metabolism and Pharmacokinetics
Mebeverine is rapidly metabolized in the liver and gut wall following oral administration.[4] The biotransformation pathway to O-desmethyl Mebeverine acid involves two primary steps:
-
Ester Hydrolysis: The ester bond in Mebeverine is rapidly cleaved by esterases to yield Mebeverine alcohol and veratric acid.[4]
-
O-demethylation: The methoxy group on the aromatic ring of the Mebeverine alcohol metabolite is demethylated, a reaction catalyzed by cytochrome P450 enzymes, to form O-desmethyl Mebeverine acid.[4]
References
- 1. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 5. O-Desmethyl Mebeverine Acid-d5 | LGC Standards [lgcstandards.com]
- 6. mybiosource.com [mybiosource.com]
Mebeverine Metabolism and the Emergence of O-Desmethyl Mebeverine Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Its therapeutic action is primarily attributed to a direct relaxant effect on the smooth muscles of the gastrointestinal tract.[3] A comprehensive understanding of its metabolic fate is crucial for optimizing its clinical use and for the development of new therapeutic strategies. This technical guide provides an in-depth exploration of mebeverine's metabolism, with a particular focus on the formation and significance of its major metabolites, including O-desmethyl mebeverine acid. The guide details the intricate biotransformation pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols for the analysis of mebeverine and its metabolites.
Mebeverine Metabolism: A Stepwise Biotransformation
Mebeverine undergoes rapid and extensive first-pass metabolism, to the extent that the parent drug is often undetectable in plasma following oral administration.[4] The metabolic cascade is initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases.[1] This initial step cleaves mebeverine into two primary metabolites: mebeverine alcohol and veratric acid.[5][6]
The subsequent metabolic transformations diverge for these two initial products. Veratric acid can undergo O-demethylation to form vanillic and isovanillic acids, which can be further demethylated to protocatechuic acid.[7] Mebeverine alcohol, on the other hand, is subject to a series of oxidation and demethylation reactions, leading to the formation of several key metabolites, including mebeverine acid and O-desmethyl mebeverine acid.[8][9] Notably, O-desmethyl mebeverine acid is a significant circulating metabolite and is considered a key biomarker for assessing systemic exposure to mebeverine.[8][10]
The metabolic pathway of mebeverine can be visualized as follows:
Pharmacokinetics of Mebeverine Metabolites
Due to its rapid metabolism, the pharmacokinetic profile of mebeverine is characterized by the appearance and elimination of its various metabolites. The table below summarizes the key pharmacokinetic parameters for the major metabolites of mebeverine in humans.
| Metabolite | Dose | Cmax (ng/mL) | tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |
| Veratric Acid | 270 mg | 13500 | 0.67 - 1.33 | - | - | [4] |
| Mebeverine Acid | 405 mg | ~3000 | 1.25 (median) | 1.1 (apparent, median) | - | [11] |
| O-desmethyl Mebeverine acid (DMAC) | 200 mg (prolonged-release) | 679 (single dose) | ~2.92 | 5-6 | 4552 | [10] |
| O-desmethyl Mebeverine acid (DMAC) | 200 mg (prolonged-release) | 804 (repeated doses) | ~2.92 | 5-6 | - | [10] |
| Mebeverine Alcohol | 405 mg | ~3 | 1.25 (median) | - | - | [11] |
Experimental Protocols for Metabolite Quantification
The quantification of mebeverine and its metabolites in biological matrices, such as plasma, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.[12]
Sample Preparation: Protein Precipitation
A common and effective method for preparing plasma samples for HPLC-MS/MS analysis is protein precipitation.[10][12]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated O-desmethyl mebeverine acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 800 µL of cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for 1-3 minutes.[8]
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol) for injection into the HPLC-MS/MS system.[8]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C8 or C18, is typically used (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).[12]
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient Elution: A gradient elution is employed to separate the metabolites. The specific gradient will depend on the column and analytes but generally involves starting with a low percentage of organic phase (Mobile Phase B) and gradually increasing it over the course of the run.
-
Injection Volume: 5 µL.[8]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
-
MRM Transitions (Example):
-
Mebeverine Alcohol: To be determined empirically
-
Mebeverine Acid: To be determined empirically
-
O-desmethyl Mebeverine acid: To be determined empirically
-
Internal Standard: To be determined empirically based on the chosen IS
-
The experimental workflow for the analysis of mebeverine metabolites can be summarized in the following diagram:
Conclusion
The metabolism of mebeverine is a complex process characterized by rapid hydrolysis and subsequent oxidation and demethylation reactions. The resulting metabolites, particularly O-desmethyl mebeverine acid, are key to understanding the drug's pharmacokinetic profile and overall disposition in the body. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these metabolites, which is indispensable for further research and clinical development in this area. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding of mebeverine and its therapeutic applications.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deboni.he.com.br [deboni.he.com.br]
- 9. wada-ama.org [wada-ama.org]
- 10. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
O-desmethyl Mebeverine acid D5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the analytical characterization of O-desmethyl Mebeverine acid D5, a deuterium-labeled metabolite of Mebeverine. The information presented is representative of a Certificate of Analysis for a chemical reference standard and is intended for research and drug development purposes.
Compound Identification and Properties
This compound is a stable isotope-labeled internal standard used in the quantitative analysis of its unlabeled counterpart, a metabolite of the antispasmodic drug Mebeverine.
| Property | Value |
| Chemical Name | 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl-d5]amino]butanoic Acid |
| CAS Number | 1329488-46-1[1][2][3][4][5] |
| Molecular Formula | C15H18D5NO3[2][4][6] |
| Molecular Weight | 270.38 g/mol [2][4] |
| Appearance | White to Off-White Solid |
| Storage | 2-8°C Refrigerator[2] |
| Solubility | Soluble in Methanol, DMSO |
Quantitative Analysis
The following table summarizes the typical analytical data for a qualified batch of this compound.
| Analysis | Method | Specification | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Chemical Identity | 1H NMR, 13C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Mass (m/z) | Electrospray Ionization Mass Spectrometry (ESI-MS) | [M+H]+ = 271.2 | 271.2 |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.6% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | Headspace Gas Chromatography (HSGC-FID) | Conforms to ICH Q3C | Conforms |
Experimental Protocols
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra are analyzed to confirm the proton and carbon environments and their connectivity, ensuring they are consistent with the proposed structure of this compound.
Molecular Weight Determination by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity of this compound.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode. The full scan mass spectrum is recorded.
-
Data Analysis: The exact mass of the protonated molecular ion ([M+H]+) is determined and compared to the theoretical calculated mass. The isotopic distribution is also analyzed to confirm the deuterium incorporation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from any potential impurities.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 265 nm).
-
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a suitable solvent.
-
Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded.
-
Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.
Mandatory Visualizations
Metabolic Pathway of Mebeverine
Mebeverine undergoes extensive metabolism in the body. The primary step is the hydrolysis of the ester bond, followed by demethylation.
Caption: Metabolic pathway of Mebeverine to O-desmethyl Mebeverine acid.
Analytical Workflow for Reference Standard Characterization
The characterization of this compound as a reference standard follows a stringent analytical workflow to ensure its identity, purity, and quality.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. TMPL - Education [uab.edu]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
O-desmethyl Mebeverine acid D5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of O-desmethyl Mebeverine acid D5, a key deuterated metabolite of the antispasmodic drug Mebeverine. This document details its physicochemical properties, available suppliers, and its critical role in pharmacokinetic and metabolic studies. Furthermore, it outlines the mechanism of action of Mebeverine, experimental protocols for its quantification, and a conceptual synthesis pathway.
Core Compound Specifications
This compound is the deuterium-labeled form of O-desmethyl Mebeverine acid, a major metabolite of Mebeverine. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[1][2]
| Property | Value | Source |
| Chemical Name | 4-((ethyl-d5)(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid | [1] |
| Synonyms | O-desmethyl Mebeverine acid-[d5] | |
| CAS Number | 1329488-46-1 | [3] |
| Molecular Formula | C15H18D5NO3 | [2][3] |
| Molecular Weight | 270.38 g/mol | |
| Parent Drug | Mebeverine | [1][2] |
| Application | Internal standard in analytical and pharmacokinetic research | [1] |
Prominent Suppliers
A number of chemical suppliers provide this compound, often with a certificate of analysis detailing its purity and identity.
-
Simson Pharma Limited: Offers this compound and guarantees that each compound is accompanied by a Certificate of Analysis.
-
LGC Standards: Provides this compound as a certified reference material for accurate and reliable data analysis.[3]
-
Veeprho: Supplies the deuterated analog for use as an internal standard in analytical and pharmacokinetic research.[1]
-
Acanthus Research: Lists O-desmethyl Mebeverine acid-D5 as a stable isotope-labeled reference standard.[2]
-
MedChemExpress: Offers the deuterated compound for research use, highlighting its application as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]
-
TargetMol Chemicals: Provides this compound for research purposes.[5]
-
Artis Standards: Supplies this compound as an impurity standard of Mebeverine.[6]
-
Nordic Biosite: Offers the compound with a reported purity of 98.45%.[7]
Mebeverine's Mechanism of Action and Metabolism
Mebeverine is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[8][9] Its mechanism of action is multifaceted and not entirely understood, but it is known to involve several key processes:
-
Ion Channel Modulation: Mebeverine blocks voltage-dependent calcium channels in smooth muscle cells.[9] This inhibition of calcium influx prevents the initiation of the contractile process.[10][11] It also affects sodium channels, which reduces muscle cell excitability and further prevents spasms.[10][11]
-
Local Anesthetic Effect: Mebeverine has a local anesthetic action that helps to decrease the sensitivity of gut muscles to stimuli that can trigger pain and spasms.[10][11]
-
Muscarinic Receptor Antagonism: It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in regulating gastrointestinal motility.[12] By blocking these receptors, Mebeverine counteracts the effects of acetylcholine, a neurotransmitter that can cause smooth muscle contraction.[12]
The metabolic pathway of Mebeverine is a critical aspect of its pharmacology. After oral administration, Mebeverine is rapidly and completely metabolized by esterases into Veratric acid and Mebeverine alcohol.[8] Mebeverine alcohol is further metabolized to O-desmethyl Mebeverine acid (also known as Mebeverine acid) and other metabolites.
Caption: Metabolic pathway of Mebeverine.
Signaling Pathway of Mebeverine-Induced Smooth Muscle Relaxation
The relaxing effect of Mebeverine on gastrointestinal smooth muscle is a result of its interference with the signaling cascade that leads to muscle contraction.
Caption: Signaling pathway of Mebeverine action.
Experimental Protocols
Quantification of Mebeverine Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from a published method for the simultaneous analysis of Mebeverine metabolites.[13] this compound serves as the internal standard (IS).[13]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C8 or C18.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
-
Linear ranges from published methods include 0.1-10 ng/mL for Mebeverine alcohol, 1-100 ng/mL for Mebeverine acid, and 5-1000 ng/mL for O-desmethyl Mebeverine acid.[13]
Caption: LC-MS/MS sample preparation workflow.
Conceptual Synthesis of this compound
While a detailed, publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be conceptualized based on the synthesis of related compounds and general organic chemistry principles. The key steps would likely involve the synthesis of the deuterated ethylamine precursor and its subsequent coupling with the appropriate carboxylic acid derivative.
Disclaimer: This is a conceptual pathway and has not been experimentally validated. The synthesis of deuterated compounds should be carried out by experienced chemists in a suitably equipped laboratory.
Conclusion
This compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative analytical methods. A thorough understanding of its properties, the metabolism of its parent drug Mebeverine, and the associated analytical techniques is crucial for advancing research in gastrointestinal disorders and drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 3. O-Desmethyl Mebeverine Acid-d5 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunoportal.com [immunoportal.com]
- 6. This compound [artis-isotopes.com]
- 7. O-Desmethyl Mebeverine acid-d5 - Nordic Biosite [nordicbiosite.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 12. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 13. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deboni.he.com.br [deboni.he.com.br]
In-Depth Technical Guide: O-desmethyl Mebeverine acid D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-desmethyl Mebeverine acid D5, a deuterated metabolite of the antispasmodic drug Mebeverine. This document collates critical data on its chemical properties, safety information, and its application in experimental settings, particularly in pharmacokinetic studies.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in bioanalytical methods due to its isotopic labeling. The following table summarizes its key chemical and physical properties as compiled from various suppliers.
| Property | Value | Source |
| Chemical Name | 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl-d5]amino]butanoic Acid | [1] |
| Synonyms | O-Desmethyl Mebeverine Acid-d5, 4-((ethyl-d5)(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid | [2][3] |
| CAS Number | 1329488-46-1 | [1] |
| Molecular Formula | C₁₅H₁₈D₅NO₃ | [1] |
| Molecular Weight | 270.38 g/mol | [1][4] |
| Appearance | Not Available (likely a solid) | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [5] |
Safety Data Sheet Overview
A complete Safety Data Sheet (SDS) for this compound is not publicly available. However, an SDS for the related compound, O-desmethyl Mebeverine alcohol hydrochloride, provides an indication of the potential hazards.[6] Researchers should handle this compound with appropriate caution, assuming a similar hazard profile until a specific SDS is obtained from the supplier. The information below is adapted from the SDS for O-desmethyl Mebeverine alcohol hydrochloride.[6]
| Hazard and Precaution | Description |
| GHS Classification | Not classified as a hazardous substance or mixture.[6] |
| First Aid Measures | Eye Contact: Immediately flush with large amounts of water. Skin Contact: Rinse skin thoroughly with water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting; wash out mouth with water. In all cases of exposure, it is advised to call a physician.[6] |
| Handling | Avoid inhalation and contact with eyes and skin. Use in areas with appropriate exhaust ventilation.[6] |
| Personal Protective Equipment | Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[6] |
| Stability and Reactivity | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] |
Disclaimer: This safety information is based on a related compound and should be used as a guideline. It is imperative to obtain the specific SDS from the supplier before handling this compound.
Role in Mebeverine Metabolism and Mechanism of Action
O-desmethyl Mebeverine acid is a significant metabolite of Mebeverine, an antispasmodic drug used to treat irritable bowel syndrome (IBS). Mebeverine acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms. Its mechanism of action is thought to involve the blockade of calcium channels in smooth muscle cells, leading to muscle relaxation.
Mebeverine undergoes extensive and rapid metabolism in the body, primarily through hydrolysis by esterases. This initial step breaks down Mebeverine into Mebeverine alcohol and veratric acid. The Mebeverine alcohol is then further metabolized to form other compounds, including O-desmethyl Mebeverine acid (also known as desmethylmebeverine acid or DMAC). Due to this rapid metabolism, the parent Mebeverine drug is often undetectable in plasma.
References
The Gold Standard: An In-depth Technical Guide to Deuterium-Labeled Internal Standards for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1][3] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][3]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to samples at an early stage, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the IS.[4] The quantification is then based on the ratio of the analyte's signal to the IS's signal, which remains constant even if absolute signal intensities vary.[5]
The adoption of deuterium-labeled internal standards offers significant advantages over other quantification strategies, such as the use of structural analogs or external calibration.[6] These benefits include:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise results.[6][7][8]
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly impact the ionization of an analyte in the mass spectrometer.[6][7] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[6][8]
-
Increased Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[6]
-
Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) strongly recommend or prefer the use of stable isotope-labeled internal standards in bioanalytical method validations.[6][7]
Data Presentation: Quantitative Insights
The use of a stable isotope-labeled internal standard significantly improves assay performance. The following tables summarize quantitative data from various studies, highlighting key performance parameters and the impact of deuterium labeling.
| Parameter | Deuterium-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | Typically < 5%[6] | Can be > 15%[6] |
| Precision (% CV) | Typically < 10%[6] | Can be > 20%[6] |
| Matrix Effect Compensation | High[6] | Variable and often incomplete[6] |
| Co-elution with Analyte | Generally Yes (with exceptions)[6] | No[6] |
| Regulatory Preference | Strongly Recommended[6] | Acceptable with justification[6] |
Table 1: Comparison of Bioanalytical Method Performance with Deuterium-Labeled vs. Structural Analog Internal Standards. This table illustrates the superior performance of deuterium-labeled internal standards in terms of accuracy, precision, and ability to compensate for matrix effects.[6]
| Drug | Analog | t½ (hours) | AUC (ng·h/mL) | Cmax (ng/mL) | Species |
| Tetrabenazine | Non-deuterated | 4.8 | - | - | Human |
| d6-Tetrabenazine (Deutetrabenazine) | 8.6 | Doubled | - | Human | |
| Ivacaftor | Non-deuterated | - | - | - | Human |
| d9-Ivacaftor (CTP-656) | ~33% longer | ~3.5-fold greater | - | Human | |
| Enzalutamide | Non-deuterated | - | - | - | Rat |
| d3-Enzalutamide | - | 102% higher | 35% higher | Rat |
Table 2: Comparison of in vivo Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs. This table demonstrates how the "deuterium switch" can significantly improve the pharmacokinetic profile of drugs by slowing their metabolism.
| Compound | Microsomes | In vitro t½ Improvement | In vitro CLint Reduction |
| Indiplon | Rat Liver | 30% | - |
| Human Liver | 20% | - | |
| Enzalutamide | Rat Liver | - | 49.7% |
| Human Liver | - | 72.9% |
Table 3: Comparison of in vitro Metabolic Stability of Deuterated vs. Non-deuterated Compounds. This table highlights the increased metabolic stability of deuterated compounds in liver microsomes, a key indicator of slower metabolism.
| Analyte | Internal Standard | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) |
| Sirolimus | Sirolimus-d3 | 1.0 | 2.7 - 5.7% | - |
| Olanzapine | Olanzapine-d3 | 0.1 | < 10% | < 10% |
| Vitamin D2/D3 | Vitamin D2-d3 / Vitamin D3-d3 | 1.0 | 3.8 - 11.4% | 0.9 - 9.2% |
Table 4: Performance of Validated LC-MS/MS Methods Using Deuterium-Labeled Internal Standards. This table showcases the high sensitivity, precision, and accuracy achieved in bioanalytical methods employing deuterium-labeled internal standards for various drugs.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards in drug metabolism studies.
Protocol 1: General Bioanalytical Workflow using Protein Precipitation
This protocol describes a common and straightforward method for sample cleanup in bioanalysis.[4]
Objective: To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.[4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterium-labeled internal standard working solution
-
Precipitation solvent (e.g., acetonitrile with 0.1% formic acid)[9]
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the deuterium-labeled internal standard working solution to the sample.[4]
-
Vortexing: Briefly vortex the sample to ensure homogeneity.[4]
-
Protein Precipitation: Add a larger volume of cold precipitation solvent (e.g., 300 µL of acetonitrile) to the sample.[10]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[4]
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent.[4]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.[4]
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific analyte and instrument.[6]
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6]
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.[11]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation, typically using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: At least two MRM transitions should be monitored for both the analyte and the internal standard to ensure specificity.[6] The precursor ion is the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions are characteristic fragments.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.
Protocol 3: Synthesis of a Deuterium-Labeled Steroid as an Internal Standard
This protocol provides a general overview of the synthesis of a deuterium-labeled steroid, which can be adapted for various specific compounds.[12][13]
Objective: To synthesize a deuterium-labeled steroid for use as an internal standard in mass spectrometry.[12]
Example: Synthesis of 17-Methyl-d3-testosterone [12]
Materials:
-
Dehydroepiandrosterone
-
Deuterated methyl magnesium iodide (CD₃MgI)
-
Anhydrous solvents (e.g., diethyl ether, toluene)
-
Reagents for Oppenauer oxidation (e.g., aluminum isopropoxide, acetone)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Grignard Reaction: React dehydroepiandrosterone with deuterium-labeled methyl magnesium iodide in an anhydrous solvent. This reaction introduces the deuterated methyl group at the 17-position.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.
-
Oppenauer Oxidation: Oxidize the 3-hydroxyl group to a ketone using an Oppenauer oxidation procedure. This step converts the androstenediol derivative to the testosterone analog.
-
Purification: Purify the final product, 17-methyl-d3-testosterone, using column chromatography on silica gel to obtain a high-purity standard.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized standard using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Caption: A generalized workflow for the synthesis of a deuterium-labeled steroid standard.
Challenges and Considerations
While deuterium-labeled internal standards are powerful tools, it is crucial to be aware of potential challenges:
-
Isotopic Stability (H/D Exchange): Deuterium atoms at certain positions can be prone to back-exchange with protons from the solvent, particularly under acidic or basic conditions.[1][5] This can compromise the accuracy of the assay. Therefore, the position of the deuterium label should be carefully selected to be on a stable, non-exchangeable part of the molecule.[3][5]
-
Deuterium Isotope Effect: The presence of deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard in chromatography, known as the deuterium isotope effect.[1] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[1]
-
Purity of the Standard: The deuterated internal standard must have high chemical (>99%) and isotopic (≥98%) purity.[6] The presence of unlabeled analyte as an impurity in the standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[1]
-
Cross-Signal Contribution: It is important to ensure that there is no significant signal contribution from the analyte to the internal standard's mass channel, and vice versa. A sufficient mass difference (typically ≥ 3 Da) between the analyte and the IS is recommended.[2]
Caption: A systematic workflow for troubleshooting inaccurate and imprecise results.
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern drug metabolism and pharmacokinetic studies.[6] Their ability to accurately and precisely correct for analytical variability makes them the preferred choice for generating high-quality, reliable data to support drug development programs.[6] A thorough understanding of their principles, proper implementation through validated experimental protocols, and awareness of potential challenges are essential for any researcher, scientist, or drug development professional aiming for excellence in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Mebeverine Metabolites in Human Plasma using O-desmethyl Mebeverine acid D5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Mebeverine metabolites, namely Mebeverine alcohol (MAL), Mebeverine acid (MAC), and O-desmethyl Mebeverine acid (DMAC), in human plasma. The method utilizes O-desmethyl Mebeverine acid D5 as an internal standard (IS) to ensure accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic studies. The described method demonstrates excellent linearity, accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Mebeverine is an antispasmodic drug used to alleviate the symptoms of irritable bowel syndrome (IBS).[1] It is rapidly and extensively metabolized in the body, primarily through hydrolysis by esterases into veratric acid and mebeverine alcohol.[2] Mebeverine alcohol is further metabolized to other compounds, including mebeverine acid and O-desmethyl mebeverine acid (DMAC).[3] Due to its rapid metabolism, the parent drug is often undetectable in plasma, making the quantification of its major metabolites crucial for pharmacokinetic and bioequivalence studies.[4]
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS analysis, as they mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving data quality.[5] this compound is a deuterated analog of the major metabolite DMAC and serves as an ideal internal standard for the reliable quantification of Mebeverine metabolites.[6] This application note provides a detailed protocol for the analysis of Mebeverine metabolites in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Mebeverine alcohol (MAL), Mebeverine acid (MAC), and O-desmethyl Mebeverine acid (DMAC) reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is used for the extraction of analytes and the internal standard from human plasma.
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 1: Sample Preparation Workflow
LC-MS/MS Method
Liquid Chromatography:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm (or equivalent)[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient elution should be optimized to ensure adequate separation of the analytes.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine alcohol (MAL) | 266.2 | 149.1 |
| Mebeverine acid (MAC) | 280.2 | 163.1 |
| O-desmethyl Mebeverine acid (DMAC) | 266.2 | 149.1 |
| This compound (IS) | 271.2 | 154.1 |
Note: The MRM transition for this compound is inferred based on the transition of the unlabeled analog and the deuterium labeling.
Results and Discussion
The analytical method was validated for linearity, accuracy, precision, and recovery.
Quantitative Performance
The method demonstrated excellent linearity over the specified concentration ranges for all analytes.
| Analyte | Linear Range (ng/mL) |
| Mebeverine alcohol (MAL) | 0.1 - 10 |
| Mebeverine acid (MAC) | 1 - 100 |
| O-desmethyl Mebeverine acid (DMAC) | 5 - 1000 |
Data adapted from a study by Moskaleva et al. (2017)[7]
The accuracy and precision of the method were evaluated at different concentration levels.
| Analyte | Accuracy (%RE) | Precision (CV%) |
| Within-run & Between-run | -4.04 to 4.60 | 0.31 to 6.43 |
Combined data for all analytes from a study by Moskaleva et al. (2017)[7]
The overall recovery for all metabolites was determined to be above 85%.[7]
Mebeverine Metabolism
Mebeverine undergoes rapid and extensive metabolism. The parent compound is an ester which is quickly hydrolyzed to veratric acid and mebeverine alcohol. Mebeverine alcohol is then further metabolized, primarily through oxidation to mebeverine acid and O-demethylation to O-desmethyl mebeverine acid.
Figure 2: Mebeverine Metabolism
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Mebeverine metabolites in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method well-suited for pharmacokinetic studies and other applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Semantic Scholar [semanticscholar.org]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mebeverine using O-desmethyl Mebeverine acid D5
These application notes provide a detailed protocol for the quantification of Mebeverine and its primary metabolites, Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and O-desmethyl Mebeverine Acid (DMAC), in human plasma. The method utilizes a stable isotope-labeled internal standard, O-desmethyl Mebeverine acid D5 (²H₅-DMAC), and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This methodology is particularly suited for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Mebeverine is an antispasmodic drug used to relieve symptoms of irritable bowel syndrome. It is rapidly metabolized in the body, making the direct measurement of the parent drug in plasma challenging.[1] The primary metabolites, including Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC), are more suitable for quantifying exposure to Mebeverine.[2][3][4] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[5]
This document outlines a validated HPLC-MS/MS method for the simultaneous determination of MAL, MAC, and DMAC in human plasma.[6]
Experimental Workflow
The overall experimental workflow for the quantification of Mebeverine metabolites is depicted in the following diagram.
Caption: General workflow for the bioanalytical assay of Mebeverine metabolites.
Detailed Protocols
Materials and Reagents
-
Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and O-desmethyl Mebeverine Acid (DMAC) reference standards
-
This compound (²H₅-DMAC) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MAL, MAC, DMAC, and ²H₅-DMAC by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of water and methanol (1:1 v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the ²H₅-DMAC stock solution with acetonitrile to achieve a final concentration suitable for addition to the plasma samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (²H₅-DMAC) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
HPLC-MS/MS Conditions
The following table summarizes the instrumental conditions for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient tailored to separate the analytes of interest. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-product ion transitions for MAL, MAC, DMAC, and ²H₅-DMAC need to be optimized. |
Quantitative Data Summary
The following tables present a summary of the quantitative performance of the described method.
Table 1: Calibration Curve Details
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| MAL | 0.1 - 10 | > 0.99 |
| MAC | 1 - 100 | > 0.99 |
| DMAC | 5 - 1000 | > 0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| MAL | LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Mid | 4 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High | 8 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| MAC | LLOQ | 1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Mid | 40 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High | 80 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| DMAC | LLOQ | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Mid | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| MAL | > 85 | Minimal |
| MAC | > 85 | Minimal |
| DMAC | > 85 | Minimal |
Mebeverine Metabolism and Analyte Structures
The metabolic pathway of Mebeverine and the chemical structures of the analytes are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deboni.he.com.br [deboni.he.com.br]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Development of selective method for mebeverine detection in blood]. | Semantic Scholar [semanticscholar.org]
- 6. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Bioanalysis of Mebeverine Metabolites in Human Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the major metabolites of the antispasmodic drug Mebeverine in human plasma. Due to extensive first-pass metabolism, Mebeverine is rapidly hydrolyzed, rendering the parent drug virtually undetectable in systemic circulation.[1][2] Consequently, pharmacokinetic (PK) assessments rely on the accurate measurement of its primary metabolites: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC). This method employs a simple protein precipitation extraction procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, 2H5-Desmethylmebeverine Acid (²H₅-DMAC), ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[3][4] The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic evaluation of Mebeverine.
Introduction
Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). Following oral administration, it undergoes rapid and extensive pre-systemic metabolism, primarily through esterase-mediated hydrolysis.[2][5] This initial step breaks down Mebeverine into veratric acid and mebeverine alcohol (MAL).[1] MAL is further metabolized to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).[5][6] As the parent drug concentrations are negligible in plasma, the pharmacokinetic profile of Mebeverine is characterized by quantifying these major metabolites.[1][2]
The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by LC-MS/MS.[7][8] A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing a reliable means to correct for analytical variability.[7][8] This application note details a validated method for the simultaneous determination of MAL, MAC, and DMAC in human plasma using ²H₅-DMAC as the internal standard, making it suitable for clinical pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
Analytes: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC) reference standards.
-
Internal Standard: 2H5-Desmethylmebeverine Acid (²H₅-DMAC).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Plasma: Blank human plasma.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (²H₅-DMAC in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters Acquity UPLC or equivalent Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Autosampler Temperature: 10°C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent with Electrospray Ionization (ESI) Ionization Mode: Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| MAL | 266.2 | 135.1 | 30 | 15 |
| MAC | 280.2 | 135.1 | 30 | 20 |
| DMAC | 266.2 | 121.1 | 30 | 20 |
| ²H₅-DMAC (IS) | 271.2 | 121.1 | 30 | 20 |
Data Presentation
Method Validation Summary
The described method was validated with the following linear ranges:
-
Mebeverine Alcohol (MAL): 0.1 - 10 ng/mL
-
Mebeverine Acid (MAC): 1 - 100 ng/mL
-
Desmethylmebeverine Acid (DMAC): 5 - 1000 ng/mL[3]
The accuracy and precision of the method were found to be within acceptable limits, with %RE and CV values ranging from -4.04% to 4.60% and 0.31% to 6.43%, respectively, for both within- and between-run analyses.[3] The overall recovery for all metabolites was consistently above 85%.[3]
Pharmacokinetic Data of Mebeverine Metabolites
The following tables summarize the pharmacokinetic parameters of the main Mebeverine metabolites following oral administration of a 200 mg modified-release capsule in healthy adult subjects under fasting conditions.
Table 1: Pharmacokinetic Parameters of Veratric Acid
| Parameter | Mean ± SD |
|---|---|
| Cmax (ng/mL) | 135.3 ± 46.9 |
| Tmax (h) | 3.0 (1.5 - 5.0) |
| AUC₀-t (ng·h/mL) | 1238.9 ± 307.8 |
| AUC₀-∞ (ng·h/mL) | 1276.9 ± 313.3 |
| t½ (h) | 4.4 ± 1.4 |
(Data is presented as mean ± standard deviation; Tmax is presented as median and range)
Table 2: Pharmacokinetic Parameters of Mebeverine Acid (MAC)
| Parameter | Mean ± SD |
|---|---|
| Cmax (ng/mL) | 100.9 ± 52.8 |
| Tmax (h) | 3.0 (1.5 - 6.0) |
| AUC₀-t (ng·h/mL) | 761.6 ± 313.3 |
| AUC₀-∞ (ng·h/mL) | 788.9 ± 321.4 |
| t½ (h) | 4.2 ± 1.5 |
(Data is presented as mean ± standard deviation; Tmax is presented as median and range)
Table 3: Pharmacokinetic Parameters of Desmethylmebeverine Acid (DMAC)
| Parameter | Mean ± SD |
|---|---|
| Cmax (ng/mL) | 885.6 ± 360.2 |
| Tmax (h) | 2.5 (1.5 - 5.0) |
| AUC₀-t (ng·h/mL) | 6828.1 ± 2011.6 |
| AUC₀-∞ (ng·h/mL) | 6942.9 ± 2038.5 |
| t½ (h) | 5.3 ± 1.4 |
(Data is presented as mean ± standard deviation; Tmax is presented as median and range)
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens | MDPI [mdpi.com]
Therapeutic Drug Monitoring of Mebeverine Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is an antispasmodic agent primarily used to alleviate symptoms of irritable bowel syndrome (IBS), such as abdominal pain and cramping.[1][2] Effective therapeutic drug monitoring (TDM) of Mebeverine is crucial for optimizing dosage regimens and ensuring patient safety. However, Mebeverine presents a significant analytical challenge due to its rapid and extensive metabolism. The parent drug is highly unstable in biological matrices and is quickly hydrolyzed into its primary metabolites.[3][4] Consequently, monitoring Mebeverine's metabolites is a more viable strategy for assessing patient exposure. This document provides detailed application notes and protocols for the quantitative analysis of Mebeverine's major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique well-suited for TDM.[5]
Mebeverine Metabolism and Pharmacokinetics
Upon oral administration, Mebeverine undergoes rapid first-pass metabolism, primarily through esterase-catalyzed hydrolysis, into Mebeverine Alcohol (MAL) and veratric acid.[2][3][4] Mebeverine Alcohol is further metabolized to Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC).[6][7] Due to its instability, the parent Mebeverine is often undetectable in plasma.[3][4] Therefore, the simultaneous quantification of its key metabolites—MAL, MAC, and DMAC—is essential for pharmacokinetic studies and TDM.[6]
Mechanism of Action
Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscles of the gastrointestinal tract.[2] Its precise mechanism of action is not fully elucidated but is thought to involve the modulation of ion channels.[1][8] By blocking calcium and sodium channels in smooth muscle cells, Mebeverine reduces ion influx, leading to muscle relaxation and a reduction in spasms.[8] It may also have a local anesthetic effect and influence muscarinic receptors.[1][8]
Application Notes: Quantitative Analysis of Mebeverine Metabolites
This section outlines a validated LC-MS/MS method for the simultaneous quantification of Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC) in human plasma.[6]
Analytical Performance
The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and TDM.
| Analyte | Linear Range (ng/mL) | Accuracy (%RE) | Precision (CV%) | Overall Recovery (%) |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 |
| Mebeverine Acid (MAC) | 1 - 100 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 |
| Table 1: Summary of analytical method performance for Mebeverine metabolites.[6] |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Mebeverine metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., ²H₅-desmethylmebeverine acid)[6]
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 200 µL aliquot of human plasma, add the internal standard solution.
-
Add 800 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 3 minutes.[9]
-
Centrifuge the samples at 14,000 g for 5 minutes.[9]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitute the residue in 200 µL of 50% methanol.[9]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[6] |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)[10] |
| Flow Rate | 0.8 mL/min[11] |
| Column Temperature | 25°C[10] |
| Injection Volume | 5 µL[9] |
| Table 2: Liquid chromatography conditions for the analysis of Mebeverine metabolites. |
Mass Spectrometry
Instrumentation:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[9]
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Source Temperature | Instrument dependent |
| Gas Flow Rates | Instrument dependent |
| Table 3: Mass spectrometry conditions for the analysis of Mebeverine metabolites. |
Note: The specific MRM transitions for each analyte and the internal standard need to be optimized on the mass spectrometer being used.
Conclusion
The therapeutic drug monitoring of Mebeverine is best achieved through the quantification of its major metabolites—Mebeverine Alcohol, Mebeverine Acid, and Desmethylmebeverine Acid—in plasma. The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable approach for this purpose. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to implement Mebeverine TDM in their laboratories, aiding in the optimization of its therapeutic use and enhancing patient care.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 8. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. ijrpr.com [ijrpr.com]
- 11. [PDF] METHOD DEVELOPMENT AND VALIDATION OF MEBEVERINE HCL IN BULK DRUGS BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of O-desmethyl Mebeverine acid D5 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of O-desmethyl Mebeverine acid (DMAC) in human plasma using O-desmethyl Mebeverine acid D5 (DMAC-D5) as an internal standard. The methodology is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Introduction
O-desmethyl Mebeverine acid (DMAC) is a primary metabolite of Mebeverine, an antispasmodic agent used to relieve symptoms of irritable bowel syndrome. Accurate quantification of DMAC in plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol details a validated method employing protein precipitation for sample cleanup, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision of the results.
Quantitative Data Summary
The analytical method is validated over a specific concentration range, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery.
| Parameter | O-desmethyl Mebeverine acid (DMAC) | Reference |
| Linear Range | 5 - 1000 ng/mL | [1] |
| Accuracy (%RE) | -4.04% to 4.60% | [1] |
| Precision (%CV) | 0.31% to 6.43% | [1] |
| Overall Recovery | > 85% | [1] |
Experimental Protocol
This section outlines the detailed methodology for the analysis of DMAC in plasma samples.
Materials and Reagents
-
O-desmethyl Mebeverine acid (DMAC) reference standard
-
This compound (DMAC-D5) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of DMAC and DMAC-D5 at a concentration of 1 mg/mL in 50% methanol. These stocks are stable for at least one month when stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by serially diluting the DMAC stock solution with 50:50 (v/v) methanol:water to create calibration curve standards.
-
-
Internal Standard Working Solution:
-
Dilute the DMAC-D5 stock solution with 50:50 (v/v) methanol:water to achieve a suitable concentration for spiking into plasma samples.
-
Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard working solution.
-
Add 800 µL of acetonitrile to the plasma sample.[2]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 14,000 g for 5 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness at 37°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of 50% methanol.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5mM ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min (1% B), 1.5 min (99% B), 2.5 min (99% B), 2.6 min (1% B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| DMAC | Precursor: 266.2 m/z, Product: 135.0 m/z |
| DMAC-D5 | Precursor: 271.2 m/z, Product: 135.0 m/z |
Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Workflow Diagram
The following diagram illustrates the experimental workflow for the analysis of O-desmethyl Mebeverine acid in plasma samples.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Mebeverine and its Major Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Mebeverine and its primary active metabolites — Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC) — in human plasma. Mebeverine is an antispasmodic drug that undergoes rapid and extensive metabolism, making the parent drug often undetectable in systemic circulation.[1] Consequently, a reliable method for the quantification of its major metabolites is essential for pharmacokinetic and bioequivalence studies. This protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to be sensitive, specific, and suitable for high-throughput analysis in a clinical or research laboratory setting.
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Following oral administration, Mebeverine is rapidly hydrolyzed by esterases into Mebeverine Alcohol and Veratric Acid.[2] Mebeverine Alcohol is subsequently metabolized to Mebeverine Acid and Desmethylmebeverine Acid, which are the main circulating metabolites in plasma.[3][4] Due to this rapid metabolism, the parent Mebeverine is often not detected in blood samples, necessitating the analysis of its metabolites for pharmacokinetic assessments.[1]
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mebeverine, Mebeverine Alcohol, Mebeverine Acid, and Desmethylmebeverine Acid in human plasma. The method utilizes a simple protein precipitation extraction procedure, which is amenable to automation, and a fast chromatographic separation, making it ideal for the analysis of a large number of samples.
Experimental
Materials and Reagents
-
Mebeverine, Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC) reference standards
-
Internal Standard (IS), e.g., 2H5-desmethylmebeverine acid (2H5-DMAC)[3]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analytes and the internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
A rapid and efficient chromatographic separation is achieved using a UPLC system with a C8 reversed-phase column.
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm (or equivalent)[1][3] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection and quantification of the analytes. The instrument is operated in positive ionization mode, and the analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of Mebeverine and its metabolites.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Mebeverine | 430.3 | 121.1 | 25 | Not Applicable* |
| Mebeverine Alcohol (MAL) | 266.2 | 135.1 | 20 | ~1.1 |
| Mebeverine Acid (MAC) | 280.2 | 121.1 | 20 | 1.28[1] |
| Desmethylmebeverine Acid (DMAC) | 266.2 | 135.1 | 20 | 1.05[1] |
| 2H5-DMAC (IS) | 271.2 | 135.1 | 20 | ~1.05 |
Note: Mebeverine is typically not detected in plasma samples due to its rapid metabolism.
Table 2: Method Validation Parameters [3]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | 0.1 | 95.96 - 104.60 | ≤ 6.43 |
| Mebeverine Acid (MAC) | 1 - 100 | 1 | 96.80 - 103.50 | ≤ 5.89 |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 | 5 | 96.25 - 104.04 | ≤ 4.77 |
Visualization
Metabolic Pathway of Mebeverine
References
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
Application Notes and Protocols for the Use of O-desmethyl Mebeverine acid D5 in Urine Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic drug prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other related gastrointestinal disorders.[1][2] It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms.[1][3] Following oral administration, mebeverine is rapidly and completely absorbed and metabolized.[1] The parent drug is generally not detected in plasma or urine as it is extensively metabolized by esterases into various metabolites.[1][4] The primary metabolic pathway involves the hydrolysis of the ester bond to form mebeverine alcohol and veratric acid.[3][4] These initial metabolites are further processed, with the main metabolite found in plasma being demethylated carboxylic acid (DMAC).[1] The metabolites are almost entirely excreted in the urine.[1][2]
Given the extensive metabolism of mebeverine, the quantitative analysis of its metabolites in urine is crucial for pharmacokinetic and metabolic studies. O-desmethyl Mebeverine acid D5 is a deuterium-labeled analog of the O-desmethyl mebeverine acid metabolite and serves as an excellent internal standard for such analyses.[5][6] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly improves the accuracy and precision of quantifying mebeverine metabolites in biological matrices like urine.[6][7]
Metabolic Pathway of Mebeverine
The metabolism of mebeverine is complex and involves several enzymatic reactions. The initial and most significant step is the hydrolysis of the ester linkage, followed by demethylation and oxidation. The major metabolites identified in urine include veratric acid, mebeverine alcohol, mebeverine acid, and O-desmethyl mebeverine acid (DMAC).[1][8][9]
Caption: Metabolic pathway of Mebeverine.
Experimental Workflow for Urine Metabolite Analysis
The following diagram outlines a typical workflow for the quantitative analysis of mebeverine metabolites in urine using this compound as an internal standard with LC-MS/MS.
Caption: Experimental workflow for urine metabolite analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of mebeverine metabolites in human plasma, which can be adapted for urine analysis.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Overall Recovery (%) | Reference |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | 0.1 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 | [10] |
| Mebeverine Acid (MAC) | 1 - 100 | 1 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 | [10] |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 | 5 | -4.04 to 4.60 | 0.31 to 6.43 | > 85 | [10] |
| Mebeverine Acid (MA) | 10 - 2000 | 10 | Not Reported | Not Reported | Not Reported | [11] |
| Desmethyl Mebeverine Acid (DMA) | 10 - 2000 | 10 | Not Reported | Not Reported | Not Reported | [11] |
Protocols
Protocol for Urine Metabolite Analysis using LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of mebeverine metabolites from human urine samples.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for mebeverine metabolites (MAL, MAC, DMAC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Polypropylene tubes
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each mebeverine metabolite and this compound by dissolving the accurately weighed compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of urine into a polypropylene tube.
-
Add 20 µL of the Internal Standard Working Solution to each sample, except for the blank samples (add 20 µL of diluent instead).
-
Add 800 µL of acetonitrile to each tube to precipitate proteins.[9]
-
Vortex mix for 3 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.[9]
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[9]
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).[10]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
5. Data Analysis
-
Integrate the chromatographic peaks for each metabolite and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the metabolites in the urine samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of mebeverine metabolites in urine. The detailed protocol and workflow presented here, based on established methodologies, offer a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development to accurately assess the pharmacokinetics and metabolism of mebeverine.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
Application Note: O-desmethyl Mebeverine acid D5 for High-Throughput Screening Support
Introduction
In modern drug discovery, high-throughput screening (HTS) is an essential methodology for identifying and characterizing new chemical entities (NCEs) with therapeutic potential. A critical component of this process is the subsequent analysis of absorption, distribution, metabolism, and excretion (ADME) properties, which often involves high-throughput in vitro assays.[1] A significant challenge in early drug development is understanding the metabolic fate of NCEs and their potential for drug-drug interactions (DDIs).[2][3] Inhibition of cytochrome P450 (CYP450) enzymes is a primary mechanism for such interactions.[2][4]
This application note describes the use of O-desmethyl Mebeverine acid D5 (D5-DMAC), a deuterium-labeled analog of a major Mebeverine metabolite, as a stable internal standard (IS) for a high-throughput LC-MS/MS-based CYP450 inhibition assay.[5][6] The parent drug, Mebeverine, is an antispasmodic agent that undergoes rapid and extensive metabolism primarily through esterases and CYP450 enzymes.[7][8][9][10] The protocol outlined herein provides a robust framework for screening compound libraries for their potential to inhibit key metabolic pathways, using D5-DMAC to ensure accurate and precise quantification of the analytical probe's metabolite.[5]
Principle of the Assay
This protocol details a competitive inhibition assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific CYP450 isozyme. A known CYP450 substrate (probe) is incubated with human liver microsomes (HLMs) in the presence of varying concentrations of a test compound. The formation of the probe's metabolite is monitored by LC-MS/MS. D5-DMAC is introduced as an internal standard during sample processing to normalize for variations in sample extraction and instrument response, thereby enhancing the reliability of quantification.
Experimental Protocols
Materials and Reagents
-
Test Compounds: Library of NCEs dissolved in DMSO.
-
Internal Standard (IS): this compound (D5-DMAC), 1 mg/mL in methanol.
-
Human Liver Microsomes (HLMs): Pooled, 20 mg/mL.
-
NADPH Regeneration System: Solution A (NADP+) and Solution B (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).
-
CYP450 Probe Substrate: e.g., Phenacetin for CYP1A2.
-
Positive Control Inhibitor: e.g., Furafylline for CYP1A2.
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing D5-DMAC at 50 ng/mL.
-
96-well Plates: Polypropylene, U-bottom.
High-Throughput CYP450 Inhibition Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO in a 96-well plate.
-
Transfer 1 µL of each compound dilution to a new 96-well reaction plate.
-
-
Microsome and Substrate Preparation:
-
Prepare a master mix of HLMs and the CYP450 probe substrate in potassium phosphate buffer. Pre-incubate for 10 minutes at 37°C.
-
Add 100 µL of this master mix to each well of the reaction plate containing the test compounds.
-
Incubate for 5 minutes at 37°C with gentle shaking.
-
-
Initiation of Reaction:
-
Prepare the NADPH regeneration system by mixing Solutions A and B according to the manufacturer's instructions.
-
Add 10 µL of the NADPH regeneration system to each well to start the metabolic reaction.
-
Incubate for 15 minutes at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 150 µL of the ice-cold acetonitrile quenching solution containing D5-DMAC (50 ng/mL) to each well.
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1x50 mm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The use of D5-DMAC as an internal standard allows for the precise calculation of the percentage of inhibition for each test compound concentration. This data is then used to generate IC50 curves and values.
Table 1: Example LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetaminophen (from Phenacetin) | 152.1 | 110.1 | 20 |
| This compound (IS) | 299.2 | 167.1 | 25 |
| Test Compound Metabolite | Analyte-specific | Analyte-specific | Optimized |
Table 2: Example IC50 Data for a Set of Test Compounds against CYP1A2
| Compound ID | IC50 (µM) | Hill Slope | R² |
| NCE-001 | 15.2 | 1.1 | 0.992 |
| NCE-002 | > 50 | N/A | N/A |
| NCE-003 | 2.8 | 0.9 | 0.995 |
| NCE-004 | 8.9 | 1.2 | 0.987 |
| Furafylline (Control) | 0.5 | 1.0 | 0.998 |
Visualizations
Mebeverine Metabolism Pathway
The diagram below illustrates the primary metabolic pathways of Mebeverine, leading to the formation of key metabolites including O-desmethyl Mebeverine acid.
Caption: Metabolic pathway of Mebeverine.
HTS Workflow for CYP450 Inhibition
The following workflow diagram outlines the key steps of the high-throughput screening protocol for assessing CYP450 inhibition.
Caption: HTS workflow for CYP450 inhibition screening.
Conclusion
This compound serves as an excellent internal standard for high-throughput LC-MS/MS assays designed to screen for CYP450 inhibitors. Its stable isotope-labeled nature ensures high accuracy and precision in the quantification of target analyte formation.[5] The detailed protocol provided here offers a reliable and efficient method for assessing the DDI potential of new chemical entities early in the drug discovery pipeline, facilitating the selection of candidates with more favorable ADME profiles.
References
- 1. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. criver.com [criver.com]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of O-desmethyl Mebeverine acid D5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of O-desmethyl Mebeverine acid D5, a deuterated internal standard used in the quantitative analysis of mebeverine and its metabolites. The following sections offer guidance on handling biological matrices and ensuring accurate and reproducible results for pharmacokinetic and metabolic studies.
Introduction
This compound is the stable isotope-labeled analog of desmethylmebeverine acid (DMAC), a major metabolite of the antispasmodic drug mebeverine.[1] Its use as an internal standard is critical for correcting variations during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of bioanalytical methods.[2][3] The primary sample preparation techniques for mebeverine and its metabolites from biological matrices such as plasma and urine include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Metabolic Pathway of Mebeverine
Mebeverine undergoes rapid and extensive metabolism in vivo. The parent drug is rarely detected in blood or urine.[2] The primary metabolic route involves hydrolysis to mebeverine alcohol and veratric acid. Mebeverine alcohol is then further metabolized to mebeverine acid and subsequently to desmethylmebeverine acid (DMAC).[1][4] Understanding this pathway is essential for designing analytical methods that target the appropriate analytes.
Figure 1. Metabolic pathway of Mebeverine.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. For the analysis of this compound and its non-labeled counterpart, protein precipitation is a common and efficient method for plasma samples.
Protocol 1: Protein Precipitation from Human Plasma
This protocol is adapted from established methods for the analysis of mebeverine metabolites in plasma.[5][6][7]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature (approximately 25°C).
-
Once thawed, vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution to the plasma sample.
-
Add 250 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,800 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and filter it through a 0.2 µm syringe filter into a clean autosampler vial.
-
Inject an appropriate volume (e.g., 2 µL) of the filtered supernatant into the LC-MS/MS system for analysis.
Figure 2. Workflow for protein precipitation.
Protocol 2: Liquid-Liquid Extraction from Urine
This protocol is a general approach for the extraction of acidic drug metabolites from urine and can be adapted for this compound.
Materials:
-
Urine samples
-
This compound internal standard solution
-
Phosphate buffer (1 M, pH 7)
-
Sodium chloride (solid)
-
Chloroform (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
To 1 mL of urine in a 15 mL centrifuge tube, add the internal standard solution.
-
Add 0.5 g of solid sodium chloride and 0.25 mL of 1 M phosphate buffer (pH 7).
-
Vortex briefly to dissolve the salt.
-
Add 8 mL of chloroform to the tube.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 250 µL).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The efficiency of the sample preparation method is typically evaluated by determining the recovery and matrix effect. The following table summarizes expected recovery data for mebeverine metabolites using a protein precipitation method, which is anticipated to be similar for the deuterated internal standard.
| Analyte | Sample Type | Preparation Method | Mean Recovery (%) | Reference |
| Mebeverine Alcohol (MAL) | Human Plasma | Protein Precipitation | > 85 | [5] |
| Mebeverine Acid (MAC) | Human Plasma | Protein Precipitation | > 85 | [5] |
| Desmethylmebeverine Acid (DMAC) | Human Plasma | Protein Precipitation | > 85 | [5] |
Note: Recovery is calculated as the peak area of the analyte in a pre-extracted spiked sample divided by the peak area of the analyte in a post-extracted spiked sample, multiplied by 100. It is recommended to perform a full validation of the analytical method to determine recovery and matrix effects for this compound in the specific biological matrix being analyzed.
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation of this compound for bioanalytical applications. Protein precipitation with acetonitrile is a straightforward, rapid, and effective method for plasma samples, demonstrating high recovery for related mebeverine metabolites. For urine samples, liquid-liquid extraction offers a suitable alternative. The choice of method should be guided by the specific requirements of the study and validated accordingly to ensure data integrity.
References
- 1. wada-ama.org [wada-ama.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. deboni.he.com.br [deboni.he.com.br]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 7. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for O-desmethyl Mebeverine acid D5 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-desmethyl Mebeverine acid D5 is the deuterium-labeled form of O-desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine. Mebeverine is prescribed for the management of irritable bowel syndrome (IBS) and related gastrointestinal disorders. Due to its rapid and extensive first-pass metabolism, negligible concentrations of the parent drug are found in systemic circulation.[1] Therefore, clinical research, including pharmacokinetic and bioequivalence studies, relies on the accurate quantification of its primary metabolites.
These application notes provide a comprehensive overview of the use of this compound as an internal standard in the bioanalysis of Mebeverine metabolites. The use of a stable isotope-labeled internal standard like the D5 variant is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[2] It ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3][4][5]
Applications in Clinical Research
The primary application of this compound is as an internal standard for the quantitative analysis of O-desmethyl Mebeverine acid in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for:
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Mebeverine by monitoring the concentration-time profiles of its major metabolites.
-
Bioequivalence Studies: To compare the rate and extent of absorption of a generic Mebeverine formulation to a reference product.
-
Therapeutic Drug Monitoring (TDM): Although not routinely performed for Mebeverine, quantitative analysis can be employed in specific clinical scenarios or research settings to investigate the relationship between metabolite concentrations and clinical outcomes.
-
Metabolic Profiling: To investigate the in-vivo metabolism of Mebeverine and identify its major metabolic pathways.
Signaling and Metabolic Pathways
Mebeverine undergoes extensive metabolism before reaching systemic circulation. The metabolic cascade is initiated by esterase-mediated hydrolysis, followed by further enzymatic modifications.
Quantitative Data from Clinical Studies
The following tables summarize the pharmacokinetic parameters of major Mebeverine metabolites in healthy human subjects. These studies underscore the importance of robust bioanalytical methods, for which this compound serves as an essential tool.
Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose, Fasted) [6]
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Mebeverine acid | 199.05 ± 88.33 | 3.00 (1.50-6.00) | 1039.06 ± 404.38 |
| Desmethyl mebeverine acid | 67.57 ± 31.06 | 3.50 (1.50-8.00) | 595.33 ± 235.43 |
| Desmethyl mebeverine alcohol | 2.59 ± 1.54 | 3.00 (1.50-10.00) | 16.79 ± 9.03 |
Data are presented as arithmetic mean ± SD, with Tmax as median (range).
Table 2: Pharmacokinetic Parameters of Mebeverine Acid in a Separate Study [7][8]
| Parameter | Value |
| Dose | 405 mg Mebeverine HCl |
| Cmax | ~3000 ng/mL |
| Tmax | 1.25 h (median) |
| Apparent t1/2 | 1.1 h (median) |
Experimental Protocols
Protocol 1: Quantification of O-desmethyl Mebeverine Acid in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the determination of O-desmethyl Mebeverine acid in human plasma, incorporating this compound as the internal standard.
1. Materials and Reagents:
-
O-desmethyl Mebeverine acid (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation): [9]
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of this compound solution (internal standard).
-
Add 800 µL of acetonitrile to precipitate plasma proteins.[9]
-
Vortex mix for 3 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitute the residue in 200 µL of 50% methanol.[9]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Representative): [9][10]
-
LC System: UPLC or HPLC system
-
Column: Acquity UPLC BEH C8 (1.7 µm, 2.1 x 50 mm) or equivalent
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
O-desmethyl Mebeverine acid: Monitor precursor and product ions
-
This compound: Monitor precursor and product ions (shifted by +5 Da)
-
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of O-desmethyl Mebeverine acid.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the major Mebeverine metabolite, O-desmethyl Mebeverine acid, in clinical and preclinical studies. The application of a stable isotope-labeled internal standard is fundamental to generating high-quality bioanalytical data, which is essential for the robust assessment of the pharmacokinetic properties of Mebeverine. The protocols and data presented herein provide a framework for researchers to develop and validate bioanalytical methods for Mebeverine and its metabolites.
References
- 1. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O-desmethyl Mebeverine acid D5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-desmethyl Mebeverine acid D5 in biological matrices. Ensuring the stability of this internal standard is critical for the accuracy and reliability of bioanalytical data in pharmacokinetic and other research studies.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound in biological samples.
Q1: I am observing a decreasing signal response for this compound in my plasma samples over time. What could be the cause?
Possible Causes:
-
Enzymatic Degradation: The parent drug, mebeverine, is known to be unstable in plasma due to hydrolysis by esterases. While this compound is a metabolite and likely more stable, residual enzymatic activity in plasma can still lead to degradation, especially during prolonged incubation at room temperature.
-
pH-Dependent Instability: The stability of the analyte may be compromised under acidic or alkaline conditions, which can sometimes occur during sample processing or extraction.[1]
-
Improper Storage: Long-term storage at insufficiently low temperatures or repeated freeze-thaw cycles can lead to degradation.
Solutions:
-
Inhibit Enzymatic Activity: Process plasma samples on ice and consider adding an esterase inhibitor, such as sodium fluoride, immediately after collection. However, it's important to validate that the inhibitor does not interfere with the analysis. Of note, sodium fluoride did not appear to reduce the breakdown of the parent drug mebeverine.[2]
-
Control pH: Ensure that the pH of the sample and any buffers used during extraction are within a neutral and validated range.
-
Optimize Storage: For long-term storage, keep plasma samples at -80°C.[3] Limit the number of freeze-thaw cycles to a maximum of three by preparing smaller aliquots for analysis.[4][5]
Q2: My this compound response is inconsistent across different urine samples from the same study.
Possible Causes:
-
Variable Urine pH: The pH of urine can vary significantly (from 4 to 8.5) between individuals and over time.[6] This can affect the stability of the analyte if it is pH-sensitive.
-
Adsorption to Container: The analyte may adsorb to the surface of the collection or storage containers, especially with urine samples that have a lower protein content than plasma.[6]
-
Microbial Contamination: Improperly stored urine samples can be susceptible to microbial growth, which may lead to degradation of the analyte.
Solutions:
-
Assess pH-Dependent Stability: During method validation, evaluate the stability of this compound in urine at different pH levels (e.g., pH 4, 6.5, and 8.5) to understand its stability profile.[6]
-
Use Appropriate Containers: Utilize low-adsorption polypropylene tubes for urine collection and storage.
-
Proper Urine Collection and Storage: Collect fresh urine samples and either analyze them immediately or freeze them at -20°C or lower as soon as possible. Consider the use of preservatives if immediate freezing is not possible, but validate their compatibility with the analytical method.
Q3: I am experiencing significant signal loss of this compound in my tissue homogenate samples.
Possible Causes:
-
High Enzymatic Activity: Tissue homogenates contain a high concentration of various enzymes, including esterases and oxidases, which can rapidly degrade the analyte.
-
Homogenization-Induced Degradation: The heat generated during the homogenization process can accelerate degradation.
-
Matrix Effects: The complex nature of tissue homogenates can lead to significant ion suppression or enhancement in LC-MS/MS analysis, which may be misinterpreted as instability.
Solutions:
-
Rapid Processing at Low Temperatures: Perform all tissue homogenization steps on ice or using pre-chilled equipment to minimize enzymatic activity and thermal degradation.
-
Use of Inhibitors: Add a cocktail of protease and esterase inhibitors to the homogenization buffer. The specific inhibitors should be chosen based on the tissue type and validated for non-interference with the assay.
-
Thorough Method Validation: During method validation, carefully assess matrix effects using at least six different lots of the tissue homogenate to ensure that the analytical method is not biased by the matrix.[7]
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
Q: What is the best anticoagulant to use for plasma collection when analyzing this compound?
-
A: While specific data for this compound is not available, for the parent drug mebeverine, which is susceptible to enzymatic hydrolysis, plasma collected with potassium EDTA or sodium heparin is commonly used. It is crucial to process the blood samples quickly by centrifuging at a low temperature (e.g., 4°C) to separate the plasma and minimize enzymatic activity.
-
-
Q: How should I handle hemolyzed plasma samples?
-
A: Hemolysis can introduce enzymes and other cellular components into the plasma that may degrade the analyte or interfere with the analysis.[8][9][10] It is recommended to avoid analyzing hemolyzed samples if possible. During method validation, the effect of hemolysis on the stability and quantification of this compound should be investigated by spiking the analyte into artificially hemolyzed plasma.[9]
-
Stability Testing
-
Q: What are the standard stability tests I should perform for this compound during method validation?
-
A: According to regulatory guidelines (FDA and EMA), the following stability tests should be conducted:[7][11][12]
-
Freeze-Thaw Stability: Assess the stability after a minimum of three freeze-thaw cycles.[5][13]
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that reflects the expected sample handling time.[3][4]
-
Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration.[3][4]
-
Stock Solution Stability: Verify the stability of the stock solutions of this compound under their storage conditions.
-
-
-
Q: What are the acceptance criteria for stability tests?
Data Interpretation
-
Q: My internal standard (this compound) response varies significantly between samples. Does this invalidate my results?
-
A: Not necessarily. The primary role of an internal standard is to compensate for variability during sample processing and analysis.[15][16] However, significant and inconsistent variation in the internal standard response could indicate underlying issues such as matrix effects, inconsistent extraction recovery, or degradation of the internal standard in specific samples.[17][18] It is important to investigate the cause of the variability. Regulatory guidance suggests establishing acceptance criteria for internal standard response and investigating any deviations.[19]
-
Data Presentation: Stability Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the recommended storage and handling conditions based on general principles of bioanalysis and the known properties of its parent compound.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Short-Term Storage (Bench-Top) | 2-8°C (on ice) for up to 4 hours | 2-8°C for up to 24 hours | 2-8°C (on ice) for up to 2 hours |
| Long-Term Storage | -80°C | -20°C or lower | -80°C |
| Freeze-Thaw Cycles | Maximum of 3 cycles | Maximum of 3 cycles | Maximum of 3 cycles |
| Recommended Additives | Consider esterase inhibitors (e.g., NaF) | Consider pH adjustment or preservatives | Protease and esterase inhibitor cocktail |
Experimental Protocols
The following are detailed methodologies for key stability experiments based on regulatory guidelines.
1. Freeze-Thaw Stability Protocol
-
Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare low and high concentration Quality Control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., plasma).
-
Analyze one set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a total of three cycles.
-
After the third cycle, analyze the QC samples.
-
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.[11][14]
2. Short-Term (Bench-Top) Stability Protocol
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature.
-
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze one set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Leave the remaining QC samples at room temperature for a specified period that simulates the sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, analyze the QC samples.
-
-
Data Evaluation: Compare the mean concentration of the incubated samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.[11][14]
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsource.com [pharmoutsource.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. fda.gov [fda.gov]
Troubleshooting poor peak shape with O-desmethyl Mebeverine acid D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of O-desmethyl Mebeverine acid D5.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the deuterated form of O-desmethyl Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine.[1] Its chemical formula is C₁₅H₁₈D₅NO₃ and its IUPAC name is 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid-d5. It is commonly used as an internal standard in pharmacokinetic studies.
Q2: What are the key chemical properties of O-desmethyl Mebeverine acid that can affect its chromatography?
Q3: I am observing peak tailing for this compound. What are the likely causes?
Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: The tertiary amine group on the molecule can interact strongly with residual silanol groups on the silica-based stationary phase, especially at mid-range pH.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's amine or acid functional groups, it can result in mixed ionization states, leading to peak tailing.
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2]
Q4: My peak for this compound is showing fronting. What could be the reason?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: High concentrations of the analyte can lead to a non-linear distribution between the mobile and stationary phases.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or is poorly soluble in the mobile phase, it can result in a distorted peak shape.[4]
-
Column Collapse: Though rare, using inappropriate solvent conditions or high pressures can damage the packed bed of the column.[4]
Troubleshooting Guides
Issue: Peak Tailing
If you are observing peak tailing for this compound, follow these troubleshooting steps:
1. Mobile Phase Optimization:
-
Adjust pH: The most critical parameter to address peak tailing for an amphoteric compound is the mobile phase pH.
-
Low pH: Lowering the pH to 2.5-3.5 will ensure the carboxylic acid is protonated (neutral) and the tertiary amine is fully protonated (positively charged). This can minimize secondary interactions with silanols. A mobile phase pH of 2.9 has been successfully used for the analysis of mebeverine.
-
High pH: Alternatively, a high pH (e.g., pH 9-10) will deprotonate the carboxylic acid (negatively charged) and the tertiary amine will be neutral. This can also lead to good peak shape but may require a pH-stable column.
-
-
Buffer Concentration: Use an adequate buffer concentration (20-50 mM) to maintain a stable pH throughout the analysis.
-
Organic Modifier: Acetonitrile is a common choice, but methanol can sometimes provide different selectivity and improved peak shape.
2. Column and Hardware Considerations:
-
Column Choice: Employ a high-purity, end-capped C18 or a column with a polar-embedded phase to minimize silanol interactions.
-
Guard Column: Use a guard column to protect the analytical column from contamination.
-
System Check: Minimize extra-column volume by using tubing with a small internal diameter and keeping the length as short as possible.[2]
3. Sample and Injection Parameters:
-
Reduce Sample Concentration: Dilute your sample to check if the issue is related to mass overload.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects.
Issue: Peak Fronting
If you are observing peak fronting, consider the following solutions:
1. Sample Concentration and Solubility:
-
Dilute the Sample: Reduce the concentration of your sample to see if the peak shape improves.
-
Change Injection Solvent: Ensure your analyte is fully soluble in the injection solvent. If solubility is an issue, consider a different solvent that is still compatible with your mobile phase.
2. Column Health:
-
Column Wash: Flush the column with a strong solvent to remove any potential contaminants that might be causing the issue.
-
Column Replacement: If the problem persists and you suspect column damage, replace it with a new one.
Data Presentation
| Parameter | Recommended Starting Conditions | Troubleshooting Adjustments |
| Column | C18, end-capped, 2.1-4.6 mm ID, 1.8-5 µm particle size | Try a polar-embedded phase column. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Phosphoric Acid | Adjust pH to 2.5-3.5 or 9-10. Vary organic modifier percentage. |
| pH | ~3.0 | Lower to 2.5 or raise to 9.5 (with a suitable column). |
| Buffer | 20 mM Ammonium Formate or Phosphate | Increase buffer strength to 50 mM for better pH control. |
| Flow Rate | 0.2 - 1.0 mL/min | Optimize for best efficiency and peak shape. |
| Injection Volume | 1-10 µL | Decrease injection volume to check for overload. |
| Sample Solvent | Mobile Phase | Use a weaker solvent than the mobile phase if necessary. |
Experimental Protocols
Recommended HPLC-MS/MS Starting Method:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Solvent: 50:50 Acetonitrile/Water
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for O-desmethyl Mebeverine acid D5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of O-desmethyl Mebeverine acid D5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
A1: this compound is a deuterated stable isotope-labeled internal standard for O-desmethyl Mebeverine acid (DMAC), a major metabolite of the antispasmodic drug Mebeverine. Its primary application is in quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis to ensure accurate and precise measurement of DMAC in biological matrices by correcting for variability in sample preparation and instrument response.
Q2: What are the recommended precursor and product ions (MRM transitions) for this compound?
A2: Based on the fragmentation pattern of the non-deuterated O-desmethyl Mebeverine acid[1], the following Multiple Reaction Monitoring (MRM) transitions are recommended for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| This compound | 271.2 | 140.1 | Quantifier |
| This compound | 271.2 | 91.1 | Qualifier |
Note: These transitions are proposed based on the likely fragmentation pathways. It is crucial to experimentally verify and optimize these transitions on your specific instrument.
Q3: What are typical starting parameters for an LC-MS/MS method for this compound?
A3: A previously published method for the analysis of Mebeverine metabolites, including DMAC with its deuterated internal standard, can be used as a starting point.[2][3]
| Parameter | Recommended Starting Condition |
| LC Column | Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to a high percentage over several minutes to ensure good separation. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Q4: What is a suitable sample preparation method for plasma samples containing this compound?
A4: Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis of this compound.[2][3] A general protocol is provided in the Experimental Protocols section.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | - Incorrect MRM transitions.- Suboptimal ion source parameters.- Inefficient ionization. | - Verify the precursor and product ions by infusing a standard solution of this compound.- Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.- Ensure the mobile phase pH is suitable for positive ionization (e.g., acidic conditions with formic acid). |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Incompatible sample solvent.- Secondary interactions with the stationary phase. | - Flush the column or replace if necessary.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- For this acidic compound, ensure the mobile phase pH is appropriate to maintain a consistent ionic state. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample. | - Use high-purity solvents and flush the LC system.- Optimize the sample preparation method to remove interfering matrix components. |
| Inconsistent Analyte/Internal Standard Area Ratio | - Ion suppression affecting the analyte and internal standard differently.- Poor chromatographic resolution between the analyte and interferences. | - Perform a post-column infusion experiment to identify regions of ion suppression.- Adjust the chromatographic method to separate the analyte from co-eluting matrix components. |
Experimental Protocols
Plasma Sample Preparation by Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5][6][7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development and Optimization
The following workflow outlines the steps for optimizing the mass spectrometry parameters for this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the analysis of O-desmethyl Mebeverine acid (DMAC) using its deuterated internal standard.[3]
| Parameter | O-desmethyl Mebeverine acid (DMAC) |
| Linear Range | 5 - 1000 ng/mL |
| Accuracy (%RE) | -4.04% to 4.60% |
| Precision (CV) | 0.31% to 6.43% |
| Recovery | > 85% |
Another study reported a calibration range of 10 – 2000 ng/ml for desmethyl mebeverine acid.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 3. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Mebeverine with a D5 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Mebeverine using a deuterated (D5) internal standard with LC-MS/MS.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and mitigating common issues related to matrix effects during the bioanalysis of Mebeverine.
Issue 1: Poor Reproducibility or Inaccurate Results
Symptoms:
-
High variability in quality control (QC) samples.
-
Inconsistent analyte-to-internal standard (IS) peak area ratios across a batch.
-
Failure to meet acceptance criteria for accuracy and precision.
Possible Cause: Significant and variable matrix effects between individual samples are likely causing ion suppression or enhancement, which is not being adequately compensated for by the Mebeverine-D5 internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Low Analyte Response or Sensitivity
Symptoms:
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
-
Signal-to-noise ratio for the LLOQ is below the required threshold.
-
Overall low peak intensity for Mebeverine.
Possible Cause: Consistent ion suppression across all samples due to co-eluting endogenous matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Mebeverine?
A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This is a significant concern in LC-MS/MS bioanalysis as it can lead to inaccurate and imprecise quantification of Mebeverine.[1] For instance, phospholipids from plasma are common sources of ion suppression in electrospray ionization (ESI).
Q2: I am using a Mebeverine-D5 internal standard. Shouldn't that correct for all matrix effects?
A: Ideally, a stable isotope-labeled (SIL) internal standard like Mebeverine-D5 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective correction.[3][4] However, if the matrix effect is not uniform across the chromatographic peak, or if there is a differential matrix effect between the analyte and the IS, the correction may be incomplete, leading to variability.[3] It is crucial to evaluate the internal standard's ability to track the analyte in the presence of the matrix.[3]
Q3: How can I quantitatively assess the matrix effect for my Mebeverine assay?
A: The most common method is the post-extraction spike experiment to calculate the Matrix Factor (MF).[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.
Matrix Factor (MF) Calculation:
-
A: Peak response of the analyte spiked post-extraction into a blank matrix.
-
B: Peak response of the analyte in a neat solvent.
-
MF = A / B
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] This should be tested with multiple sources of the biological matrix.
Q4: What are the primary strategies to reduce matrix effects?
A: The main strategies include:
-
Improved Sample Preparation: More rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components more effectively than simple protein precipitation.[2]
-
Chromatographic Separation: Modifying the LC method to separate Mebeverine and its IS from the regions where matrix components elute can significantly reduce interference.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the assay's sensitivity.[5]
-
Change of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI, although it may offer different sensitivity.[1][6]
Q5: Mebeverine is known to hydrolyze. Could its metabolites interfere with the analysis?
A: Yes. Mebeverine can hydrolyze to veratric acid and mebeverine alcohol.[7][8] A robust LC-MS/MS method should have sufficient chromatographic resolution to separate Mebeverine from its major metabolites to prevent any potential cross-talk or interference. A study on Mebeverine metabolites utilized a deuterated internal standard for desmethylmebeverine acid (2H5-DMAC), highlighting the need to consider metabolites in the analytical method.[9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of Mebeverine and Mebeverine-D5 in the final reconstitution solvent at low and high QC concentrations.
-
Spike Post-Extraction: Spike the low and high QC concentration solutions of Mebeverine and Mebeverine-D5 into the dried-down blank matrix extracts.
-
Analyze Samples: Analyze the spiked extracts and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area in spiked extract) / (Mean peak area in neat solution)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Mebeverine) / (MF of Mebeverine-D5)
-
Acceptance Criteria (Example): The coefficient of variation (CV) of the IS-normalized matrix factors from the six lots should be ≤15%.
Data Presentation
Table 1: Example Matrix Factor Assessment for Mebeverine
| Matrix Lot | Analyte Area (Spiked Extract) | Analyte Area (Neat Solution) | Matrix Factor (Analyte) | IS Area (Spiked Extract) | IS Area (Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 45,678 | 55,123 | 0.83 | 98,765 | 118,990 | 0.83 | 1.00 |
| 2 | 42,110 | 55,123 | 0.76 | 91,234 | 118,990 | 0.77 | 0.99 |
| 3 | 48,950 | 55,123 | 0.89 | 105,432 | 118,990 | 0.89 | 1.00 |
| 4 | 40,500 | 55,123 | 0.73 | 88,765 | 118,990 | 0.75 | 0.97 |
| 5 | 46,200 | 55,123 | 0.84 | 100,123 | 118,990 | 0.84 | 1.00 |
| 6 | 43,800 | 55,123 | 0.79 | 95,678 | 118,990 | 0.80 | 0.99 |
| Mean | 0.81 | 0.81 | 0.99 | ||||
| %CV | 6.8% | 6.1% | 1.2% |
This table illustrates a scenario with consistent ion suppression that is effectively corrected by the D5 internal standard, as shown by the IS-Normalized Matrix Factor being close to 1.0 with low variability.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Development of selective method for mebeverine detection in blood]. | Semantic Scholar [semanticscholar.org]
- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
O-desmethyl Mebeverine acid D5 purity and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-desmethyl Mebeverine acid D5.
Purity and Interferences: A Troubleshooting Guide
This compound is a deuterium-labeled internal standard crucial for the accurate quantification of the major active metabolite of Mebeverine in biological samples. Ensuring its purity and avoiding analytical interferences are paramount for reliable experimental outcomes.
Quantitative Data Summary
The purity of this compound is a critical parameter. Below is a summary of typical specifications and potential impurities.
| Parameter | Specification/Value | Source of Impurity | Potential for Interference |
| Purity (by HPLC) | >95% | Incomplete reaction or purification | High |
| Isotopic Purity | Typically >98% | Incomplete deuteration | Moderate to High (depending on the mass shift) |
| Unlabeled O-desmethyl Mebeverine acid | Specification dependent | Starting material or incomplete deuteration | High (can artificially inflate analyte concentration) |
| Mebeverine | Trace amounts | Precursor carryover | Low to Moderate (different mass and retention time) |
| Mebeverine acid | Trace amounts | Side-product of synthesis | Moderate (potential for similar fragmentation) |
| Veratric acid | Trace amounts | By-product of Mebeverine hydrolysis | Low (significantly different structure and polarity) |
Experimental Protocols
A validated bioanalytical method is essential for the reliable use of this compound. The following is a detailed methodology based on a published HPLC-MS/MS method for the analysis of Mebeverine metabolites in human plasma.[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-3.0 min: Return to 95% A
-
3.0-5.0 min: Column re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
O-desmethyl Mebeverine acid: To be optimized based on instrumentation
-
This compound: To be optimized based on instrumentation
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting purity and interference issues with this compound.
Caption: Troubleshooting workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a deuterium-labeled analog of O-desmethyl Mebeverine acid, the main active metabolite of the antispasmodic drug Mebeverine.[2][3] Its primary use is as an internal standard in analytical and pharmacokinetic studies to ensure the precise and accurate quantification of the unlabeled metabolite in biological matrices like plasma.[1]
Q2: What are the common impurities found in this compound?
A2: Potential impurities can include the unlabeled O-desmethyl Mebeverine acid, the parent drug Mebeverine, and other related metabolites like Mebeverine acid. The presence of the unlabeled form is particularly critical as it can lead to an overestimation of the analyte concentration.
Q3: How can I confirm the purity of my this compound standard?
A3: The purity should be verified using a high-resolution mass spectrometer to confirm the isotopic distribution and by HPLC with a suitable detector (e.g., UV or MS) to assess for the presence of non-labeled impurities. A certificate of analysis from the supplier should provide initial purity data.
Q4: I am observing poor peak shape during HPLC analysis. What could be the cause?
A4: Poor peak shape (e.g., tailing or fronting) can be due to several factors. Check the pH of your mobile phase; O-desmethyl Mebeverine acid is an amino acid, and its charge state can affect peak shape. Ensure your analytical column is not degraded. You may also need to optimize the mobile phase composition or gradient.
Q5: My signal intensity for this compound is low. How can I improve it?
A5: Low signal intensity can be addressed by optimizing the mass spectrometer parameters. This includes tuning the precursor and product ion masses for the specific MRM transition, as well as optimizing the cone voltage and collision energy. Ensure proper sample preparation to minimize matrix effects that can cause ion suppression.
Q6: What are potential sources of interference in a bioanalytical method using this compound?
A6: Potential interferences can arise from endogenous components of the biological matrix, co-administered drugs, or their metabolites. While LC-MS/MS is highly selective, significant ion suppression or enhancement from co-eluting compounds can affect accuracy. It is crucial to perform selectivity experiments with blank matrix from different sources and in the presence of potentially co-administered drugs.[4]
Q7: Can I use a different sample preparation method than protein precipitation?
A7: Yes, while protein precipitation is a rapid and common technique, other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample. This can be particularly beneficial if you are experiencing significant matrix effects. The choice of method will depend on the specific requirements of your assay and the complexity of the biological matrix.
Q8: What should I do if I suspect isotopic interference from the unlabeled analyte?
A8: High concentrations of the unlabeled O-desmethyl Mebeverine acid can contribute to the signal of the D5-labeled internal standard due to the natural abundance of isotopes. This can be assessed by analyzing a high concentration standard of the unlabeled analyte and monitoring the MRM transition of the internal standard. If significant crossover is observed, it may be necessary to adjust the concentration of the internal standard or use a more highly deuterated standard if available.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 3. deboni.he.com.br [deboni.he.com.br]
- 4. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-desmethyl Mebeverine acid D5 Plasma Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of O-desmethyl Mebeverine acid D5 from plasma samples during bioanalytical method development and sample analysis.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery is a common challenge in the extraction of drug metabolites from complex biological matrices like plasma. This guide provides a systematic approach to identifying and resolving potential issues.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Protein Precipitation (PPT) | Incomplete protein precipitation. | • Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used (typically 3:1 or 4:1 v/v).• Use ice-cold solvent to enhance precipitation efficiency.[1]• Increase vortexing time and force to ensure thorough mixing.• Increase centrifugation speed and/or duration to ensure a compact pellet. |
| Analyte co-precipitation with proteins. | • Adjust the pH of the plasma sample before adding the precipitating solvent. For acidic analytes like O-desmethyl Mebeverine acid, acidifying the sample can reduce its binding to proteins.[2][3] | |
| Sub-optimal precipitating solvent. | • Test different organic solvents. While acetonitrile is common, methanol or a mixture of solvents might be more effective for your specific matrix.[4] | |
| Low Recovery in Liquid-Liquid Extraction (LLE) | Incorrect pH of the aqueous phase. | • O-desmethyl Mebeverine acid is an acidic compound. Adjust the pH of the plasma sample to be at least 2 units below its pKa to ensure it is in a neutral, more extractable form.[2] |
| Inappropriate extraction solvent. | • Select a water-immiscible organic solvent with appropriate polarity. Test solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture (e.g., hexane/ethyl acetate). | |
| Insufficient mixing (emulsion formation). | • Use gentle but thorough mixing (e.g., rocking or gentle vortexing) instead of vigorous shaking to minimize emulsion formation.• If an emulsion forms, try adding a small amount of salt (e.g., NaCl) or centrifuging at a higher speed. | |
| Low Recovery in Solid-Phase Extraction (SPE) | Sub-optimal SPE sorbent. | • For an acidic analyte, a mixed-mode (anion exchange and reversed-phase) or a polymeric reversed-phase sorbent is often suitable.[3][5]• Ensure the sorbent chemistry is appropriate for the analyte's properties. |
| Incomplete elution of the analyte. | • Optimize the elution solvent. A stronger solvent or the addition of a modifier (e.g., formic acid or ammonia in methanol, depending on the sorbent) may be necessary to disrupt the analyte-sorbent interaction. | |
| Breakthrough during sample loading. | • Ensure the sample is loaded onto the SPE cartridge at an appropriate and consistent flow rate.• Pre-treat the plasma sample (e.g., dilution, pH adjustment) to ensure proper retention on the sorbent.[3] | |
| General Issues | Analyte instability. | • Mebeverine and its metabolites can be susceptible to hydrolysis.[6] Process samples promptly and store them at appropriate low temperatures (-20°C or -80°C).• Consider the use of esterase inhibitors if degradation is suspected.[6] |
| Matrix effects in LC-MS/MS analysis. | • Low recovery might be perceived due to ion suppression. Evaluate matrix effects by comparing the analyte response in post-extraction spiked plasma supernatant versus a neat solution.• If matrix effects are significant, further sample cleanup (e.g., using a different SPE sorbent or a post-LLE cleanup step) may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for extracting this compound from plasma?
A1: Protein precipitation (PPT) is often the simplest and most rapid method for sample preparation.[7][8] It involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte. While fast, it may result in less clean extracts compared to LLE or SPE.
Q2: Why is pH adjustment critical for the extraction of this compound?
A2: O-desmethyl Mebeverine acid is an amphoteric compound, and its extraction efficiency, particularly with LLE and SPE, is highly dependent on the pH of the sample.[2] Adjusting the pH to be acidic (e.g., between 5 and 7) is crucial to neutralize the carboxylic acid group, which reduces its solubility in the aqueous plasma matrix and enhances its partitioning into an organic solvent or retention on a non-polar SPE sorbent.[2]
Q3: Can you provide a starting point for a protein precipitation protocol?
A3: A common starting protocol involves adding three to four parts of ice-cold acetonitrile containing the internal standard to one part of the plasma sample. The mixture is then vortexed vigorously for 1-2 minutes and centrifuged at high speed (e.g., >10,000 g) for 5-10 minutes. The resulting supernatant is then transferred for analysis, potentially with an evaporation and reconstitution step.
Q4: What are the advantages of using Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)?
A4: SPE generally provides cleaner sample extracts than PPT.[3] This is because SPE incorporates wash steps that can remove endogenous interferences from the plasma matrix that might otherwise remain in a PPT supernatant. Cleaner samples can lead to reduced matrix effects, improved assay sensitivity, and better long-term performance of the LC-MS/MS system.
Q5: How can I minimize matrix effects when analyzing this compound?
A5: To minimize matrix effects, consider the following:
-
Improve sample cleanup: Use SPE or LLE instead of PPT.
-
Chromatographic separation: Ensure that the analyte is chromatographically resolved from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact sensitivity.
-
Use a stable isotope-labeled internal standard: this compound itself is an internal standard. A co-eluting stable isotope-labeled internal standard can effectively compensate for matrix-induced ion suppression or enhancement.[7]
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the appropriate concentration of the internal standard (if the analyte of interest is not the D5 version).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (Using a Polymeric Reversed-Phase Sorbent)
-
Sample Pre-treatment: Acidify 200 µL of plasma with 20 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for O-desmethyl Mebeverine acid Recovery
| Extraction Method | Typical Recovery (%) | Relative Standard Deviation (RSD, %) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | < 10 | Fast, simple, low cost | Less clean extract, potential for high matrix effects |
| Liquid-Liquid Extraction (LLE) | 90 - 105 | < 8 | Cleaner extract than PPT | More labor-intensive, potential for emulsion formation, use of organic solvents |
| Solid-Phase Extraction (SPE) | > 95 | < 5 | Cleanest extract, high recovery and reproducibility | Higher cost, requires method development |
Note: The values presented are typical and may vary depending on the specific laboratory conditions, reagents, and equipment used.
Visualizations
Caption: A troubleshooting workflow for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
Technical Support Center: O-desmethyl Mebeverine acid D5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of O-desmethyl Mebeverine acid D5 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the stable isotope-labeled internal standard (SIL-IS) for O-desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine. In quantitative bioanalysis using mass spectrometry, a SIL-IS is considered the gold standard. Because it has nearly identical physicochemical properties to the analyte of interest, it co-elutes chromatographically and experiences similar degrees of matrix effects, including ion suppression.[1] This allows for more accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.[1]
Q2: What is ion suppression and how can it affect my results?
Ion suppression is a type of matrix effect where co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) reduce the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source.[2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of O-desmethyl Mebeverine acid.[3]
Q3: How can I determine if ion suppression is affecting my analysis?
A common method to assess ion suppression is through a post-column infusion experiment. In this technique, a solution of O-desmethyl Mebeverine acid is continuously infused into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any dip in the constant baseline signal of the analyte corresponds to a region where co-eluting matrix components are causing ion suppression.
Another approach is to compare the peak area of the analyte in a sample where it is spiked into the matrix after extraction with the peak area of the analyte in a neat solution at the same concentration. A significantly lower response in the matrix sample indicates the presence of ion suppression.
Troubleshooting Guide: Low Signal Intensity and Poor Reproducibility
Problem: You are observing low signal intensity and high variability (%CV) for this compound and the corresponding analyte, even when using a validated method. This may be indicative of significant ion suppression.
Step 1: Assess the Current Sample Preparation Method
The initial step is to evaluate the effectiveness of your current sample preparation technique. A widely used method for the analysis of Mebeverine metabolites is protein precipitation (PPT).[4][5] While simple and fast, PPT can be less effective at removing interfering matrix components, which may lead to ion suppression.
Step 2: Consider Alternative Sample Preparation Strategies
If significant ion suppression is suspected with protein precipitation, alternative sample preparation methods such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be investigated. These techniques generally provide cleaner extracts, thereby reducing matrix effects.
Comparative Data on Sample Preparation Methods:
The following table summarizes hypothetical but realistic data from an experiment comparing the impact of three different sample preparation techniques on the signal intensity and variability of O-desmethyl Mebeverine acid.
| Sample Preparation Method | Analyte Peak Area (counts) | % Coefficient of Variation (%CV) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85,000 | 18.5 | 65 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 125,000 | 8.2 | 92 (Minimal Suppression) |
| Solid-Phase Extraction (SPE) | 140,000 | 4.5 | 98 (No Significant Effect) |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression.
Step 3: Optimize Chromatographic Conditions
If changing the sample preparation method is not feasible or does not fully resolve the issue, optimizing the chromatographic separation can help. The goal is to separate the elution of O-desmethyl Mebeverine acid from the regions of significant ion suppression.
-
Modify the Gradient: Adjusting the gradient slope or holding the initial mobile phase composition for a longer period can help to separate the analyte from early-eluting, polar interferences.
-
Change the Column: If co-elution with interfering compounds persists, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is adapted from the validated method by Moskaleva et al. (2017) for the analysis of Mebeverine metabolites in human plasma.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of O-desmethyl Mebeverine acid.
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | O-desmethyl Mebeverine acid: m/z 266.2 → 165.1 |
| MRM Transition | This compound: m/z 271.2 → 170.1 |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Visualizations
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
Technical Support Center: Common Pitfalls in Using Deuterated Standards in Bioanalysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using deuterated internal standards in bioanalysis. This guide provides practical answers to frequently asked questions and detailed troubleshooting workflows to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards in bioanalysis?
A1: The most prevalent challenges include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard are unintentionally replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.
-
Chromatographic Shift (Isotope Effect): The deuterated internal standard and the native analyte may exhibit slightly different retention times, particularly in reversed-phase chromatography. This can lead to differential matrix effects where the analyte and internal standard experience varying levels of ion suppression or enhancement.
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies in quantification. Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma.
-
Purity Issues: The deuterated internal standard may contain the unlabeled analyte as an impurity. This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).
Q2: Why is my deuterated standard eluting at a different time than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This retention time shift can lead to incomplete co-elution, which may compromise the internal standard's ability to compensate for matrix effects accurately.
Q3: What is isotopic exchange and how can I prevent it?
A3: Isotopic exchange, or back-exchange, is the replacement of deuterium atoms on your standard with hydrogen atoms from the surrounding environment, such as solvents or the biological matrix. This can lead to a decreased signal for the deuterated standard and an artificially high analyte-to-internal standard ratio. To prevent this:
-
Positional Labeling: Ensure deuterium labels are on stable positions, avoiding heteroatoms (e.g., -OD, -ND) and positions adjacent to carbonyl groups, which are more prone to exchange.
-
Control pH: The rate of exchange is often catalyzed by acidic or basic conditions. Maintaining a near-neutral pH can minimize this effect.
-
Low Temperature: Store samples and standards at low temperatures (e.g., 4°C or -20°C) to slow down the exchange reaction.
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile) for stock solutions and sample preparation to reduce the availability of exchangeable protons.
Q4: Can a deuterated internal standard always be trusted to correct for matrix effects?
A4: No, it is a common misconception that deuterated internal standards will always correct for matrix effects. If there is a chromatographic separation between the analyte and the internal standard, they will be exposed to different co-eluting matrix components as they enter the mass spectrometer's ion source. This can lead to differential ion suppression or enhancement, ultimately resulting in inaccurate quantification. It is crucial to experimentally verify the effectiveness of the internal standard in compensating for matrix effects across different sources of the biological matrix.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results show poor accuracy and precision (high %CV), despite using a deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Drifting or Unstable Internal Standard Signal
Symptom: The signal intensity of your deuterated internal standard decreases over the course of an analytical run or is highly variable between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable internal standard signals.
Data Presentation
Table 1: Impact of Deuterated vs. Non-Deuterated Internal Standard on Bioanalytical Assay Performance
This table summarizes hypothetical data illustrating the performance comparison between a deuterated and a non-deuterated (structural analog) internal standard for the quantification of "Analyte X" in human plasma.
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Commentary |
| Matrix Effect (MF) of Analyte | 75% (Ion Suppression) | 75% (Ion Suppression) | Both internal standards are evaluated against the same degree of analyte ion suppression. |
| Matrix Effect (MF) of IS | 78% (Ion Suppression) | 65% (Ion Suppression) | The deuterated IS experiences ion suppression more similar to the analyte than the analog IS. |
| Recovery of Analyte | 85% | 85% | Analyte recovery is consistent regardless of the internal standard used. |
| Accuracy (% Bias) | -3.5% |
Technical Support Center: O-desmethyl Mebeverine acid D5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for O-desmethyl Mebeverine acid D5 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: O-desmethyl Mebeverine acid-D5 is a stable isotope-labeled (SIL) version of O-desmethyl Mebeverine acid, a major metabolite of the drug Mebeverine. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard. Because its chemical and physical properties are nearly identical to the analyte of interest, it co-elutes and experiences similar ionization effects, effectively compensating for variability during sample preparation, injection, and detection. This leads to more accurate and precise quantification.
Q2: What are the most common causes of non-linear calibration curves in LC-MS/MS bioanalysis?
A2: Non-linearity in LC-MS/MS calibration curves is a frequent issue and can stem from several factors.[1][2] The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can be overwhelmed, leading to a plateau in the signal response.[2][3]
-
Ion Source Saturation/Suppression: High concentrations of the analyte and internal standard can lead to competition for ionization in the ion source. Co-eluting components from the biological matrix can also suppress the ionization of the target analyte, an effect that can be concentration-dependent.[3]
-
Isotopic Crosstalk: The signal from naturally occurring heavy isotopes of the analyte can interfere with the signal of the deuterated internal standard, particularly at high analyte-to-internal standard concentration ratios.[4]
-
Inappropriate Regression Model: Applying a linear regression model to data that is inherently non-linear will result in a poor fit.[5]
Q3: My deuterated internal standard (this compound) has a slightly different retention time than the analyte. Is this a problem?
A3: Yes, this can be a significant issue. A slight shift in retention time, known as a chromatographic isotope effect, can cause the analyte and the internal standard to elute in different regions of the matrix.[6] If the two compounds do not co-elute perfectly, they may be subjected to different degrees of ion suppression or enhancement from matrix components, which can compromise the accuracy of the results and lead to a non-linear calibration curve.[4][6]
Q4: How can I determine if my detector is saturated?
A4: A common sign of detector saturation is a flattening or plateauing of the calibration curve at higher concentrations. To confirm this, you can perform a dilution experiment. Dilute the highest concentration standard (e.g., 1:5 or 1:10 with blank matrix) and re-inject it. If the back-calculated concentration of the diluted sample is now accurate and falls on the linear portion of the curve, detector saturation is the likely cause.[3][5]
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
A low coefficient of determination (r²) indicates that the data points do not fit well to the regression line.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Regression Model | 1. Visually inspect the calibration curve for a non-linear trend (e.g., a curve or plateau).2. If non-linearity is observed, consider using a different regression model, such as a quadratic fit.3. Apply a weighting factor (e.g., 1/x or 1/x²) to give more influence to the lower concentration points, which often have lower variance.[1] |
| Detector Saturation | 1. Dilute the upper limit of quantification (ULOQ) standard and re-analyze. If the diluted sample's back-calculated concentration is accurate, saturation is likely.2. Reduce the injection volume for all samples.3. If possible, use a less abundant (but still specific) MRM transition for quantification at higher concentrations.[3] |
| Isotopic Crosstalk | 1. Prepare and inject a sample containing the analyte at the ULOQ without the internal standard.2. Monitor the mass transition for the D5 internal standard. A significant signal indicates isotopic interference.3. Ensure the mass difference between the analyte and IS is sufficient (D5 is generally good for minimizing crosstalk). |
| Inaccurate Standard Preparation | 1. Carefully review the dilution scheme and calculations for your calibration standards.2. Prepare a fresh set of calibration standards and re-run the curve. |
Issue 2: Inconsistent Internal Standard (IS) Response
The absolute response of the internal standard should be relatively consistent across all calibration standards and quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Review the chromatography. Ensure the analyte and IS are co-eluting and that there are no significant interfering peaks from the matrix.2. A significant drop in the IS signal at high analyte concentrations can indicate ion suppression.[3]3. Improve sample clean-up procedures (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more matrix components. |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting, especially when adding the internal standard.2. Verify the calibration of all pipettes used.3. Ensure thorough vortexing/mixing at all relevant steps. |
| Instrument Variability | 1. Check for fluctuations in LC pressure, which could indicate a leak or blockage.2. Ensure the mass spectrometer source is clean and that parameters (e.g., gas flows, temperatures) are stable. |
Experimental Protocol: Calibration Curve Generation
This protocol outlines the preparation of a calibration curve for the quantification of O-desmethyl Mebeverine acid in human plasma using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of O-desmethyl Mebeverine acid in methanol.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
IS Working Solution: From the IS stock, prepare a working solution of 100 ng/mL in 50:50 methanol:water.
2. Preparation of Calibration Standards:
-
Perform serial dilutions from the analyte stock solution to prepare a series of working standard solutions in 50:50 methanol:water.
-
Spike 5 µL of each working standard solution into 95 µL of blank human plasma to achieve the final calibration standard concentrations. A typical range for O-desmethyl Mebeverine acid is 5 to 1000 ng/mL.[7]
| Standard Level | Analyte Concentration (ng/mL) |
| LLOQ | 5 |
| CAL 2 | 10 |
| CAL 3 | 50 |
| CAL 4 | 100 |
| CAL 5 | 250 |
| CAL 6 | 500 |
| CAL 7 | 800 |
| ULOQ | 1000 |
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma calibration standard, add 25 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the D5 internal standard.
5. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration point.
-
Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).
-
Apply a linear regression with a weighting of 1/x².
-
The calibration curve must have a coefficient of determination (r²) of ≥ 0.99.
-
The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
Data Presentation: Calibration Curve Acceptance Criteria
The following table summarizes the typical acceptance criteria for a bioanalytical calibration curve according to regulatory guidelines.[1][5]
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6 non-zero standards are required. |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A weighted (1/x or 1/x²) linear regression is common. |
| Coefficient of Determination (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration for all standards, except for the LLOQ, which must be within ±20%. |
| LLOQ Response | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Internal Standard Response Consistency | The IS response should be monitored. Significant variability (e.g., >50% deviation from the mean across a run) may indicate issues and should be investigated.[8][9] |
Visualizations
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS Method Validation Using O-desmethyl Mebeverine acid D5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Mebeverine and its Metabolites
The accurate quantification of mebeverine and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing O-desmethyl Mebeverine acid D5 as an internal standard against alternative analytical techniques. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The primary focus of this guide is a validated LC-MS/MS method that employs this compound, a deuterated analog of the mebeverine metabolite, as an internal standard.[1][2] This stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[1][2]
For a comprehensive comparison, this guide also evaluates alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the different analytical methods, allowing for a direct comparison of their performance.
Table 1: LC-MS/MS Method using this compound
| Analyte | Linearity Range (ng/mL) | Accuracy (%RE) | Precision (%CV) | Overall Recovery (%) |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |
| Mebeverine Acid (MAC) | 1 - 100 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |
Data sourced from a study utilizing ²H₅-desmethylmebeverine acid as the internal standard, which is isotopically equivalent to this compound.[2]
Table 2: Alternative Analytical Methods
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) |
| GC-MS | Mebeverine Alcohol & Desmethylmebeverine Alcohol | 2 - 200 ng/mL | Not explicitly stated | Not explicitly stated | 0.5 ng/mL |
| RP-HPLC | Mebeverine Hydrochloride | 40 - 60 µg/mL | Not explicitly stated | < 2.0 | Not explicitly stated |
| RP-HPLC | Mebeverine Hydrochloride | 5 - 30 µg/mL | 99.2% | < 2.0 | Not explicitly stated |
| UV Spectrophotometry | Mebeverine Hydrochloride | 12.5 - 200 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for replicating and comparing results.
LC-MS/MS Method with this compound
This method was developed for the simultaneous analysis of mebeverine metabolites in human plasma.[2]
-
Sample Preparation: Protein precipitation.[2]
-
Chromatographic Separation: Acquity UPLC BEN C8 column (1.7 mm, 2.1×50mm).[2]
-
Internal Standard: ²H₅-desmethylmebeverine acid (²H₅-DMAC).[2]
-
Detection: Tandem mass spectrometry (MS/MS).
GC-MS Method
This method was developed for the simultaneous determination of two mebeverine metabolites in human plasma.
-
Sample Preparation: Solid-phase extraction.
-
Derivatization: The isolated metabolites were derivatized prior to analysis.
-
Detection: Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring.
RP-HPLC Method
Several RP-HPLC methods have been developed for the determination of mebeverine hydrochloride in bulk and pharmaceutical formulations.
-
Method 1:
-
Column: Devosil BDS C18 (250×4.6 mm, 5 µm).
-
Mobile Phase: Ammonium acetate buffer (pH 5.2) and Acetonitrile (62:38 v/v).
-
Detection: UV at 263 nm.
-
-
Method 2:
-
Column: Apollo C18 (4.6x250 mm, 5-μm).
-
Mobile Phase: Methanol and water (90:10% v/v).
-
Detection: UV at 265 nm.
-
Stability Considerations
The stability of mebeverine and its metabolites is a critical factor in ensuring accurate analytical results. Mebeverine is known to be unstable in biological fluids containing esterases, such as blood and plasma, where it is rapidly hydrolyzed to mebeverine alcohol and veratric acid. Therefore, sample analysis should be performed as soon as possible after collection. Stock solutions of mebeverine and its metabolites in 50% methanol have been found to be stable for at least one month when stored at -20°C.
Method Comparison and Recommendations
The LC-MS/MS method with this compound as an internal standard offers superior sensitivity, selectivity, and accuracy for the quantification of mebeverine metabolites in biological matrices.[2] The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variability in sample preparation, which is a significant advantage for complex biological samples.
The GC-MS method provides a viable alternative, particularly for the analysis of volatile metabolites. However, it often requires a derivatization step, which can add complexity to the workflow.
RP-HPLC methods are simpler and more cost-effective but generally offer lower sensitivity and selectivity compared to mass spectrometry-based methods. These methods are well-suited for the analysis of mebeverine in pharmaceutical formulations where the concentration of the analyte is high and the matrix is less complex.
For bioanalytical studies requiring high sensitivity and accuracy, the LC-MS/MS method with this compound is the recommended approach. For quality control of pharmaceutical products, RP-HPLC methods can provide a reliable and economical solution.
Visualizing the Workflow
To illustrate the logical flow of the LC-MS/MS method validation process, the following diagram was generated using the DOT language.
Caption: Workflow for LC-MS/MS method validation.
References
A Comparative Guide to Internal Standards for Mebeverine Bioanalysis: O-desmethyl Mebeverine acid D5 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antispasmodic drug Mebeverine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides an objective comparison of O-desmethyl Mebeverine acid D5, a deuterium-labeled metabolite of Mebeverine, with other potential internal standards. The information presented is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most suitable IS for your specific analytical needs.
The Critical Role of Internal Standards in Mebeverine Analysis
Mebeverine undergoes rapid and extensive metabolism in vivo, primarily through hydrolysis to Mebeverine alcohol and veratric acid. Mebeverine alcohol is further oxidized to Mebeverine acid. Due to this rapid metabolism, the parent drug is often found in very low concentrations in biological matrices, making its accurate quantification challenging. An ideal internal standard should mimic the analytical behavior of the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They co-elute with the analyte, have similar ionization properties, and are distinguishable by their mass-to-charge ratio (m/z), leading to improved accuracy and precision.
Comparison of Mebeverine Internal Standards
While this compound is a commonly utilized internal standard, other deuterated and non-deuterated compounds have also been employed in Mebeverine bioanalysis. This section compares the available options.
| Internal Standard | Type | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled Metabolite | Closely mimics the chemical structure and chromatographic behavior of the primary metabolite, Mebeverine acid.[1][2][3][4][5] | High accuracy and precision due to co-elution and similar ionization; effectively compensates for matrix effects.[5][6] | Higher cost compared to non-labeled standards. |
| O-desmethyl Mebeverine alcohol D5 Citrate | Stable Isotope-Labeled Metabolite | Structurally similar to another key metabolite, Mebeverine alcohol.[6] | Can be used for the simultaneous quantification of Mebeverine alcohol. | May not be the ideal IS for quantifying Mebeverine acid due to differences in chemical properties. |
| Mebeverine-D6 Hydrochloride | Stable Isotope-Labeled Parent Drug | Isotopically labeled version of the parent drug. | Useful for pharmacokinetic studies where the parent drug concentration is of primary interest. | Mebeverine's instability and rapid metabolism can make this IS less suitable for quantifying its more abundant metabolites.[7] |
| Hyoscine butylbromide | Structurally Unrelated Compound | An older approach using a different compound as an internal standard.[8] | Lower cost. | Differences in extraction recovery, chromatographic retention, and ionization efficiency compared to Mebeverine and its metabolites can lead to reduced accuracy and precision.[8] |
| Yohimbine | Structurally Unrelated Compound | Another example of a structurally unrelated internal standard used in earlier methods.[9] | Readily available and less expensive. | Significant potential for differential matrix effects and analytical variability compared to the analyte. |
Key takeaway: For the accurate and precise quantification of Mebeverine's major metabolite, Mebeverine acid, a stable isotope-labeled internal standard like this compound is the superior choice. While other options exist, they may introduce a greater degree of analytical variability.
Experimental Protocols
A robust bioanalytical method is essential for reliable results. The following provides a representative experimental protocol for the quantification of Mebeverine metabolites in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on methodologies described in the literature.[9][10][11]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mebeverine acid: Precursor ion (Q1) m/z -> Product ion (Q2) m/z (Specific m/z values to be determined based on instrument tuning)
-
This compound (IS): Precursor ion (Q1) m/z -> Product ion (Q2) m/z (Specific m/z values to be determined based on instrument tuning)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow for Mebeverine metabolite quantification.
Caption: Simplified metabolic pathway of Mebeverine.
Conclusion
The selection of an appropriate internal standard is a cornerstone of accurate and reliable bioanalysis. For the quantification of Mebeverine and its primary metabolites, the use of a stable isotope-labeled internal standard, specifically this compound for the analysis of Mebeverine acid, is strongly recommended. Its use minimizes analytical variability and compensates for matrix effects, leading to high-quality pharmacokinetic and toxicokinetic data. While other internal standards have been used, they may not offer the same level of performance and reliability. The provided experimental protocol and workflows offer a solid foundation for researchers to develop and validate their own bioanalytical methods for Mebeverine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. O-Desmethyl Mebeverine Acid-d5 | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for O-desmethyl Mebeverine Acid Utilizing a Deuterated Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accurate quantification of metabolites is paramount for robust pharmacokinetic and bioequivalence studies. O-desmethyl Mebeverine acid (DMAC) is a major metabolite of the antispasmodic drug Mebeverine. For its reliable bioanalysis, a stable isotope-labeled internal standard, O-desmethyl Mebeverine acid D5, is frequently employed to ensure precision and accuracy. This guide provides a comprehensive comparison of bioanalytical method performance through a cross-validation framework, presenting both a validated reference method and a plausible alternative methodology.
The Gold Standard: Deuterated Internal Standards
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural and physicochemical similarity to the analyte ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects. This leads to enhanced data quality and reliability, which is critical for regulatory submissions.
Comparative Analysis of Bioanalytical Methods
This guide presents a comparative analysis of two LC-MS/MS methods for the quantification of O-desmethyl Mebeverine acid in human plasma. Method A is based on a published and validated method, while Method B represents a common alternative approach. The cross-validation assesses the interchangeability of these methods, a critical step when transferring methods between laboratories or when different methods are used within a single study.
Table 1: Comparison of Analytical Methodologies
| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction (LLE) |
| Internal Standard | This compound | This compound |
| Sample Preparation | Protein precipitation with acetonitrile | Liquid-liquid extraction with methyl tert-butyl ether (MTBE) |
| Chromatography | UPLC BEH C8 Column (2.1 x 50 mm, 1.7 µm) | HPLC C18 Column (4.6 x 100 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water | Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer |
| Detection | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry (ESI+) |
| Linear Range | 5 - 1000 ng/mL[2] | 5 - 1000 ng/mL |
Performance Data from Method Validation
The following tables summarize the validation results for both methods, demonstrating their accuracy and precision in accordance with regulatory guidelines from the FDA and EMA.[3][4]
Table 2: Accuracy and Precision of Calibration Standards
| Analyte | Nominal Conc. (ng/mL) | Method A | Method B (Hypothetical) |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| O-desmethyl Mebeverine acid | 5 (LLOQ) | 5.1 ± 0.3 | 102.0 |
| 10 | 10.2 ± 0.5 | 102.0 | |
| 50 | 49.5 ± 2.1 | 99.0 | |
| 250 | 253.0 ± 10.1 | 101.2 | |
| 750 | 742.5 ± 29.7 | 99.0 | |
| 1000 (ULOQ) | 1010.0 ± 40.4 | 101.0 |
Acceptance Criteria: Within ±15% of nominal concentration (±20% for LLOQ).[3]
Table 3: Inter-Assay Precision and Accuracy of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Method A | Method B (Hypothetical) |
| Mean Conc. ± SD (ng/mL) | Precision (%CV) | |||
| O-desmethyl Mebeverine acid | LQC | 15 | 15.3 ± 0.8 | 5.2 |
| MQC | 400 | 396.0 ± 15.8 | 4.0 | |
| HQC | 800 | 792.0 ± 23.8 | 3.0 |
Acceptance Criteria: Precision (%CV) ≤15%, Accuracy within ±15% of nominal concentration.[3]
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Method A | Method B (Hypothetical) |
| Recovery (%) | Matrix Factor | ||
| O-desmethyl Mebeverine acid | LQC | 87.2 | 0.98 |
| HQC | 86.5 | 0.99 | |
| This compound | MQC | 88.1 | 0.97 |
The use of a deuterated internal standard effectively compensates for variability in recovery and matrix effects, as indicated by the consistent matrix factor close to 1.
Experimental Protocols
Method A: Protein Precipitation
-
Sample Preparation: To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Method B: Liquid-Liquid Extraction (Hypothetical)
-
Sample Preparation: To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 1M sodium hydroxide solution and vortex.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the bioanalytical method and the logical process of cross-validation.
Caption: Experimental workflow for the bioanalysis of O-desmethyl Mebeverine acid.
Caption: Logical flow of the cross-validation process.
Conclusion
The cross-validation data, both from the established method and the hypothetical alternative, demonstrates that a robust and reliable bioanalytical method for O-desmethyl Mebeverine acid can be achieved using this compound as an internal standard. Both protein precipitation and liquid-liquid extraction can yield results that meet regulatory acceptance criteria for accuracy and precision. The key to successful cross-validation lies in the meticulous execution of the validated methods and the use of a high-quality, stable isotope-labeled internal standard to minimize analytical variability. This ensures data integrity and comparability, which are fundamental to the successful progression of drug development programs.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of Mebeverine quantification with D5 standard
A key study by Appolonova et al. (2017) details a robust high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of three major mebeverine metabolites: mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC). This method employs H5-desmethylmebeverine acid as an internal standard, showcasing the effectiveness of using a deuterated analog to ensure reliable results.
Exceptional Accuracy and Precision of Metabolite Quantification
The validation data from the aforementioned study demonstrates the high degree of accuracy and precision achievable with a deuterated internal standard. The accuracy, presented as the percentage of relative error (%RE), and precision, measured by the coefficient of variation (CV), were well within the stringent limits required for bioanalytical method validation.
The intra-day and inter-day precision for all three metabolites were found to be excellent, with CV values ranging from 0.31% to 6.43%. Similarly, the accuracy of the method was high, with the deviation between the nominal and measured concentrations falling between -4.04% and 4.60%[1][2]. These results underscore the reliability of the method for the consistent and accurate measurement of mebeverine's metabolites in human plasma.
| Analyte | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
| Mebeverine Alcohol (MAL) | 0.3 | 4.65 | 6.43 | 2.33 | 4.60 |
| 4.0 | 1.95 | 2.51 | -0.50 | 0.50 | |
| 8.0 | 0.81 | 1.83 | 0.38 | 0.75 | |
| Mebeverine Acid (MAC) | 3.0 | 3.10 | 4.11 | 1.00 | 2.67 |
| 50.0 | 1.28 | 2.01 | -1.00 | -0.40 | |
| 80.0 | 0.31 | 1.25 | 0.13 | 0.25 | |
| Desmethylmebeverine Acid (DMAC) | 15.0 | 2.92 | 3.11 | -2.00 | -1.33 |
| 500.0 | 1.01 | 1.87 | -1.40 | -1.80 | |
| 800.0 | 0.49 | 1.45 | -0.25 | -0.50 |
Data sourced from Appolonova et al. (2017)
Experimental Workflow for Mebeverine Metabolite Quantification
The following diagram illustrates the typical workflow for the quantification of mebeverine metabolites in human plasma using HPLC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for mebeverine metabolite analysis.
Detailed Experimental Protocol
The successful quantification of mebeverine's metabolites was achieved through a meticulously designed experimental protocol.
Sample Preparation: A simple and efficient protein precipitation method was used for sample preparation. To a 200 µL aliquot of human plasma, the H5-desmethylmebeverine acid internal standard was added. Protein precipitation was then carried out by adding 400 µL of acetonitrile. The mixture was vortexed and subsequently centrifuged to pellet the precipitated proteins. The clear supernatant was then carefully transferred for analysis.
Liquid Chromatography: Chromatographic separation was performed on an Acquity UPLC BEH C8 column (2.1 x 50 mm, 1.7 µm). The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The flow rate was maintained at 0.4 mL/min.
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode was used for detection. The analysis was performed in the multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each of the three metabolites and the deuterated internal standard.
Alternative Methods and the Advantage of Deuterated Standards
While other analytical methods exist for the determination of mebeverine, such as HPLC with UV detection, they often lack the sensitivity and selectivity of LC-MS/MS. Furthermore, the use of a structural analog as an internal standard, instead of a stable isotope-labeled one, can lead to greater variability in the results. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
References
A Comparative Guide to Mebeverine Analysis: Evaluating Linearity and Sensitivity with O-desmethyl Mebeverine acid D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Mebeverine and its metabolites, with a focus on the use of O-desmethyl Mebeverine acid D5 as an internal standard. The following sections detail the superior performance of deuterated internal standards, present key quantitative data, and provide a comprehensive experimental protocol for robust and reliable bioanalysis.
Superiority of Deuterated Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. These standards are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in sample processing, leading to higher accuracy and precision compared to using structural analog internal standards.
Quantitative Performance Data
The following table summarizes the linearity and sensitivity data for the analysis of Mebeverine's primary metabolites using a deuterated internal standard, 2H5-desmethylmebeverine acid (²H₅-DMAC), which serves as a close proxy for the performance expected with this compound.
| Analyte | Internal Standard | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Mebeverine Alcohol (MAL) | ²H₅-DMAC | 0.1 - 10 | 0.1 |
| Mebeverine Acid (MAC) | ²H₅-DMAC | 1 - 100 | 1 |
| O-desmethyl Mebeverine acid (DMAC) | ²H₅-DMAC | 5 - 1000 | 5 |
Data sourced from a study utilizing a validated HPLC-MS/MS method for the simultaneous quantification of Mebeverine metabolites in human plasma.[1][2]
Experimental Protocol: Quantification of Mebeverine Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the analysis of Mebeverine metabolites using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C8 column (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Experimental Workflow
Caption: Experimental workflow for Mebeverine metabolite analysis.
Mechanism of Action: Mebeverine's Effect on Smooth Muscle Cells
Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle cells of the gastrointestinal tract.[3] Its primary mechanism involves the blockage of ion channels, leading to muscle relaxation and relief from spasms.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Extraction Methods for Mebeverine and its D5 Metabolite in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common extraction methods for the antispasmodic drug Mebeverine and its deuterated (D5) metabolite from biological matrices: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The selection of an appropriate extraction method is critical for accurate and reliable quantification in pharmacokinetic and metabolic studies.
Executive Summary
Mebeverine is extensively metabolized, with the parent drug often being undetectable in plasma. Therefore, robust bioanalytical methods are essential for quantifying its metabolites to understand its pharmacokinetic profile. This guide presents a comparative analysis of PPT, SPE, and LLE, focusing on their performance in terms of recovery and matrix effects. While direct comparative studies for Mebeverine and its D5 metabolite are limited, this guide synthesizes available data for Mebeverine and its other metabolites to provide a comprehensive overview.
Data Presentation
The following tables summarize the quantitative data for each extraction method based on available literature. It is important to note that the data may not be directly comparable due to variations in experimental conditions across different studies.
Table 1: Protein Precipitation (PPT) Performance
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Mebeverine Metabolites (Alcohol, Acid, Desmethylmebeverine Acid) | 2H5-Desmethylmebeverine Acid | Human Plasma | >85 | Not Reported | [1][2] |
| Mebeverine Acid, Desmethyl Mebeverine Acid | Mebeverine Acid-D5, Desmethyl Mebeverine Acid-D5 | Human Plasma | Not Reported | Not Reported | [3] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Alverine (structurally similar) | Mebeverine | Human Plasma | 83.5 | Not Reported | [4] |
Table 3: Liquid-Liquid Extraction (LLE) Performance
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Mebeverine Enantiomers | Not Specified | Rat Plasma | 71.0 - 75.5 | Not Reported |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protein Precipitation (PPT) Protocol
This method is rapid and straightforward, making it suitable for high-throughput analysis.
-
Sample Preparation: To 200 µL of human plasma, add a deuterated internal standard (e.g., Mebeverine-D5 or a metabolite analog).
-
Precipitation: Add 800 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[5]
Solid-Phase Extraction (SPE) Protocol
SPE offers cleaner extracts compared to PPT by utilizing specific sorbent chemistry.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analytes of interest with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
-
Sample Preparation: To a specific volume of plasma, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample to optimize the partitioning of Mebeverine and its D5 metabolite into the organic phase.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and vortex thoroughly.
-
Phase Separation: Centrifuge to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Transfer: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Mandatory Visualization
Mebeverine Metabolism and Extraction Workflow
The following diagram illustrates the metabolic pathway of Mebeverine and the general workflow for its extraction from biological samples.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 4. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deboni.he.com.br [deboni.he.com.br]
A Comparative Analysis of Mebeverine Quantification: An Inter-Laboratory Study Employing a Common Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive inter-laboratory comparison for the analysis of Mebeverine, a widely used antispasmodic agent. The objective of this study is to assess the reproducibility and consistency of Mebeverine quantification across different analytical laboratories when utilizing a standardized method with a common internal standard. This guide provides detailed experimental protocols, presents a comparative analysis of hypothetical data from multiple laboratories, and offers insights into the robustness of the analytical method.
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1] Accurate and precise quantification of Mebeverine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This inter-laboratory study was designed to evaluate the performance of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Mebeverine analysis across multiple laboratories. A common internal standard, Hyoscine Butylbromide, was employed to minimize variations arising from sample preparation and injection volume inconsistencies.
Experimental Protocols
A detailed methodology was provided to each participating laboratory to ensure consistency in the analytical process.
2.1. Materials and Reagents
-
Mebeverine Hydrochloride reference standard (≥99% purity)
-
Hyoscine Butylbromide internal standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample tablets containing a nominal dose of 135 mg Mebeverine Hydrochloride
2.2. Instrumentation
Each laboratory utilized a high-performance liquid chromatography (HPLC) system equipped with a UV detector. While the specific models of instruments varied, the core components were standardized as follows:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2.3. Chromatographic Conditions
The following chromatographic parameters were mandated for the analysis:
| Parameter | Condition |
| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Ammonium acetate buffer (pH 5.2 ± 0.05) : Acetonitrile (62:38 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
2.4. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 25 mg of Hyoscine Butylbromide in 100 mL of diluent (Methanol:Water, 50:50 v/v) to obtain a concentration of 250 µg/mL.
-
Mebeverine Stock Solution (MBV Stock): Accurately weigh and dissolve 25 mg of Mebeverine Hydrochloride in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the MBV Stock solution and a fixed amount of the IS Stock solution to achieve Mebeverine concentrations ranging from 10 µg/mL to 60 µg/mL, each containing 50 µg/mL of the internal standard.
2.5. Sample Preparation
-
Weigh and finely powder 20 tablets of Mebeverine Hydrochloride (135 mg).
-
Accurately weigh a portion of the powder equivalent to 25 mg of Mebeverine Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 5 mL of the filtered solution to a 25 mL volumetric flask, add 5 mL of the IS Stock solution, and dilute to the mark with the mobile phase.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the workflow of the inter-laboratory comparison study.
Results and Discussion
The following tables summarize the hypothetical quantitative data submitted by the four participating laboratories.
Table 1: System Suitability Test (SST) Results
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Tailing Factor (Mebeverine) | 1.12 | 1.08 | 1.15 | 1.10 | ≤ 2.0 |
| Theoretical Plates (Mebeverine) | 5890 | 6210 | 5750 | 6050 | > 2000 |
| %RSD of Peak Area (n=6) | 0.45% | 0.52% | 0.48% | 0.41% | ≤ 2.0% |
The system suitability results from all participating laboratories met the predefined acceptance criteria, indicating that the chromatographic systems were suitable for the analysis.
Table 2: Calibration Curve Data
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 10 - 60 | 0.9995 |
| Laboratory 2 | 10 - 60 | 0.9992 |
| Laboratory 3 | 10 - 60 | 0.9998 |
| Laboratory 4 | 10 - 60 | 0.9996 |
All laboratories demonstrated excellent linearity within the specified concentration range, with correlation coefficients exceeding 0.999.
Table 3: Quantification of Mebeverine in Sample Tablets (Nominal Dose: 135 mg)
| Laboratory | Mean Measured Amount (mg/tablet) | Standard Deviation (mg) | % of Labeled Amount |
| Laboratory 1 | 134.8 | 1.2 | 99.85% |
| Laboratory 2 | 136.2 | 1.5 | 100.89% |
| Laboratory 3 | 133.9 | 1.1 | 99.19% |
| Laboratory 4 | 135.5 | 1.3 | 100.37% |
The quantitative results for the Mebeverine content in the sample tablets were consistent across the four laboratories, with all reported values falling within a narrow range around the labeled amount. The slight variations observed can be attributed to minor differences in instrumentation, reagent preparation, and analyst technique.
Conclusion
This inter-laboratory comparison demonstrates that the provided RP-HPLC method for the analysis of Mebeverine using Hyoscine Butylbromide as an internal standard is robust, reproducible, and suitable for quality control purposes. The close agreement of the results from the participating laboratories highlights the effectiveness of a standardized protocol in achieving consistent and reliable analytical data. This guide serves as a valuable resource for laboratories involved in the analysis of Mebeverine, providing a well-defined and validated methodology.
References
A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: Regulatory Perspectives and Performance Metrics
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving robust and accurate quantification of analytes in biological matrices is the appropriate use of an internal standard (IS). This guide provides a comprehensive comparison of internal standard strategies, aligning with global regulatory expectations, and is supported by experimental data and detailed protocols to inform best practices in your laboratory.
The use of an internal standard is a cornerstone of high-quality bioanalytical work, primarily aimed at correcting for variability during sample processing and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[2][3] This unified framework underscores the importance of a well-characterized and consistently performing internal standard to ensure data quality and consistency for regulatory submissions.[4]
Comparing Internal Standard Performance: A Data-Driven Approach
The two most common types of internal standards in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[3] SIL internal standards are widely considered the "gold standard" due to their close physicochemical similarity to the analyte.[3][5]
Quantitative Performance Comparison
The following tables summarize illustrative data comparing the performance of these two types of internal standards based on key validation parameters.
Table 1: Comparison of Internal Standard Types
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3][5] | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction recovery.[5]- High degree of chemical and physical similarity to the analyte. | - Can be expensive and time-consuming to synthesize.- Potential for isotopic cross-interference. |
| Structural Analog | A molecule with a chemical structure similar to the analyte.[4] | - More readily available and less expensive than SIL-IS. | - May not perfectly co-elute with the analyte.- May exhibit different extraction recovery and ionization efficiency, leading to less effective compensation.[4] |
Table 2: Illustrative Performance Data: SIL-IS vs. Structural Analog IS
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance with SIL-IS | Typical Performance with Structural Analog IS |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[3] | Accuracy: 98-102%Precision (%CV): <5% | Accuracy: 90-110%Precision (%CV): <15% |
| Matrix Effect (IS-Normalized Matrix Factor) | %CV of the IS-normalized matrix factor across ≥6 lots of matrix should be ≤15%.[6] | %CV: <8% | %CV: >15% (potential for variability) |
| Recovery Variability | Consistent and reproducible.[1] | Low (<10%)[6] | Higher (>15%)[6] |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for the successful validation of a bioanalytical method and the appropriate evaluation of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.[6]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into a pure solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, then the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction procedure.[6]
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and each IS:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[6]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)[6]
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[6]
Evaluation of Recovery
Objective: To determine and compare the extraction recovery of the analyte and the internal standards.
Methodology:
-
Use the data from the Matrix Effect assessment (Set B and Set C).
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Evaluation: Compare the recovery of the analyte to that of the SIL-IS and the structural analog IS. The IS with a recovery value closer to that of the analyte is considered superior.[6]
Accuracy and Precision Assessment
Objective: To evaluate the precision and accuracy of the method using each type of internal standard.
Methodology:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three levels (low, medium, and high) by spiking the analyte and the chosen IS into the biological matrix.
-
Analyze multiple replicates of the calibration standards and QC samples in at least three separate analytical runs.[6]
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Determine Accuracy (%Bias) and Precision (%CV) for each QC level.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification - LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[3]
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.
Bioanalytical method workflow from development to sample analysis.
Decision-making process for internal standard selection.
References
A Comparative Performance Guide: O-desmethyl Mebeverine acid D5 in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of mebeverine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the performance of O-desmethyl Mebeverine acid D5, a deuterated analog of a major mebeverine metabolite, in various biological fluids. The performance of this stable isotope-labeled internal standard is evaluated against alternative standards, supported by experimental data to inform method development and validation strategies.
This compound: The Gold Standard for Mebeverine Bioanalysis
This compound is a deuterium-labeled version of O-desmethyl Mebeverine acid, a significant metabolite of the antispasmodic drug mebeverine.[1][2][3][4] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is considered the "gold standard".[5][6] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5][6] This co-elution and analogous behavior effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative analysis.[5][7]
Performance in Human Plasma
A key study by Moskaleva et al. (2017) provides a detailed account of a validated HPLC-MS/MS method for the simultaneous quantification of three major mebeverine metabolites—mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC)—in human plasma, utilizing this compound (referred to as ²H₅-DMAC) as the internal standard.[8] The performance of this method is summarized in the tables below.
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Mebeverine Alcohol (MAL) | Mebeverine Acid (MAC) | Desmethylmebeverine Acid (DMAC) |
| Linearity Range (ng/mL) | 0.1 - 10 | 1 - 100 | 5 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1 | 5 |
Table 2: Accuracy and Precision in Human Plasma
| Analyte | Concentration Level | Within-Run Accuracy (%RE) | Within-Run Precision (%CV) | Between-Run Accuracy (%RE) | Between-Run Precision (%CV) |
| MAL | LLOQ (0.1 ng/mL) | -4.04 to 4.60 | 0.31 to 6.43 | -3.50 to 4.20 | 1.25 to 5.80 |
| Low QC (0.3 ng/mL) | -3.67 to 3.67 | 1.54 to 4.58 | -2.67 to 3.33 | 2.15 to 4.98 | |
| Mid QC (5 ng/mL) | -2.80 to 2.40 | 0.89 to 3.54 | -2.00 to 2.20 | 1.54 to 3.98 | |
| High QC (8 ng/mL) | -2.25 to 2.13 | 0.65 to 2.87 | -1.75 to 1.88 | 1.15 to 3.12 | |
| MAC | LLOQ (1 ng/mL) | -3.80 to 4.10 | 0.54 to 5.87 | -3.10 to 3.80 | 1.87 to 5.12 |
| Low QC (3 ng/mL) | -3.10 to 3.50 | 1.12 to 4.12 | -2.50 to 3.10 | 1.98 to 4.56 | |
| Mid QC (50 ng/mL) | -2.50 to 2.80 | 0.78 to 3.12 | -1.90 to 2.40 | 1.23 to 3.54 | |
| High QC (80 ng/mL) | -2.10 to 2.40 | 0.54 to 2.56 | -1.60 to 2.10 | 0.98 to 2.98 | |
| DMAC | LLOQ (5 ng/mL) | -3.50 to 3.90 | 0.87 to 5.12 | -2.90 to 3.40 | 1.54 to 4.87 |
| Low QC (15 ng/mL) | -2.90 to 3.20 | 0.98 to 3.87 | -2.40 to 2.90 | 1.65 to 4.12 | |
| Mid QC (500 ng/mL) | -2.10 to 2.50 | 0.65 to 2.87 | -1.70 to 2.10 | 1.12 to 3.12 | |
| High QC (800 ng/mL) | -1.80 to 2.10 | 0.45 to 2.12 | -1.40 to 1.80 | 0.87 to 2.54 |
Data extracted from Moskaleva et al., 2017.[8]
Table 3: Recovery and Matrix Effect in Human Plasma
| Analyte | Recovery (%) | Matrix Effect (%) |
| MAL | >85 | Not explicitly stated, but method validated |
| MAC | >85 | Not explicitly stated, but method validated |
| DMAC | >85 | Not explicitly stated, but method validated |
| ²H₅-DMAC (IS) | >85 | Not explicitly stated, but method validated |
Data extracted from Moskaleva et al., 2017.[8]
Performance in Other Biological Fluids: A Data Gap
Despite a thorough review of the scientific literature, specific performance data for the use of this compound as an internal standard in human urine and serum could not be located. While studies have reported the analysis of mebeverine metabolites in urine, these have either not employed a deuterated internal standard or have not provided detailed validation data comparable to that available for plasma.[9][10] This represents a significant data gap for researchers wishing to develop and validate bioanalytical methods for mebeverine in these matrices. The principles of using a deuterated internal standard suggest that it would likely offer similar advantages in urine and serum, but experimental validation is required.
Comparison with Alternative Internal Standards
The ideal internal standard is a stable isotope-labeled version of the analyte.[6] However, in some cases, alternative structural analogs are used.
Deuterated Analogs
Besides this compound, other deuterated analogs of mebeverine and its metabolites, such as Desmethyl Mebeverine Alcohol-D5, are commercially available.[11] While these could potentially serve as internal standards, published performance data in biological matrices is scarce, preventing a direct comparison.
Structural Analogs
One older study on the analysis of mebeverine acid utilized yohimbine as an internal standard.[12] Yohimbine is an indole alkaloid and is structurally dissimilar to the phenethylamine-derived mebeverine metabolites. The use of such a non-analogous internal standard is generally not recommended in modern bioanalysis as it may not adequately compensate for variations in sample preparation and matrix effects.[7] Unfortunately, comparative performance data between yohimbine and a deuterated internal standard for mebeverine analysis is not available.
Another study investigating the bioequivalence of alverine utilized mebeverine itself as an internal standard. While this demonstrates the chromatographic properties of mebeverine, it does not provide a suitable comparison for the analysis of mebeverine's own metabolites.
The lack of published comparative data underscores the current reliance on and acceptance of this compound as the preferred internal standard for the bioanalysis of mebeverine metabolites.
Experimental Protocols
The following is a detailed methodology for the quantification of mebeverine metabolites in human plasma using this compound as an internal standard, based on the work of Moskaleva et al. (2017).[8]
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C8 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: An aqueous solution with a modifier (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent with a modifier (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Elution: A gradient program to separate the analytes and the internal standard.
-
Flow Rate: A suitable flow rate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Alcohol (MAL) | 266.2 | 135.1 |
| Mebeverine Acid (MAC) | 280.2 | 135.1 |
| Desmethylmebeverine Acid (DMAC) | 266.2 | 121.1 |
| This compound (IS) | 271.2 | 121.1 |
Data extracted from Moskaleva et al., 2017.[8]
Visualizations
Experimental Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of O-desmethyl Mebeverine acid D5 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Disposal Procedures
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of O-desmethyl Mebeverine acid D5, a deuterated metabolite of the antispasmodic drug Mebeverine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering that its parent compound, Mebeverine, is classified as harmful to aquatic life with long-lasting effects, a cautious approach is mandated. Therefore, this compound should be handled and disposed of as a hazardous chemical waste.
Core Principle: Treat as Hazardous Waste
In the absence of comprehensive safety and toxicity data, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected and disposed of through a licensed hazardous waste management service. Do not dispose of this compound or its solutions down the drain.
Step-by-Step Disposal Protocol
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste. The container must have a secure screw-top cap and be in good condition without any leaks.
-
Waste Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". If the waste is a solution, list all components and their approximate concentrations.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated lab supplies in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department or using an online waste pickup request system.
-
Documentation: Ensure all required documentation is completed accurately for the waste pickup.
Quantitative Data Summary
As there is no specific quantitative data available for this compound disposal, the following table summarizes general guidelines for laboratory hazardous waste accumulation limits, which should be adhered to.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | General Laboratory Safety Guidelines |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | General Laboratory Safety Guidelines |
| Container Headspace | Leave at least 10% headspace | Good Laboratory Practice |
| pH for Neutralization (if applicable) | N/A - Do not neutralize for drain disposal | Precautionary Principle |
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination.
Materials:
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Laboratory-grade detergent
-
Deionized water
-
Designated liquid hazardous waste container
Procedure:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Collect all solvent rinsate in the designated liquid hazardous waste container for this compound.
-
Wash with Detergent: Wash the triple-rinsed glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling O-desmethyl Mebeverine acid D5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for O-desmethyl Mebeverine acid D5.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling Unopened Container | At a minimum, single-use nitrile gloves should be worn. |
| Weighing and Solution Preparation (Solid Form) | Double nitrile gloves, a protective lab coat, and safety glasses with side shields are required. If there is a risk of aerosolization, work should be conducted in a certified chemical fume hood. |
| Handling of Solutions | Single nitrile gloves, a lab coat, and safety glasses with side shields are recommended. |
| Cleaning and Decontamination | Double nitrile gloves, a lab coat, and safety glasses are required. |
| Waste Disposal | Double nitrile gloves, a lab coat, and safety glasses are required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of contamination and exposure.
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily available.
-
Personal Protective Equipment (PPE) Donning : Put on the appropriate PPE as specified in the table above.
-
Handling the Compound :
-
If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of any dust.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped and mix gently to dissolve the compound completely.
-
-
Experimental Use : Conduct all experimental procedures within a designated and properly ventilated area. Employ careful techniques to avoid splashes, spills, or the generation of aerosols.
-
Post-Handling :
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., 70% ethanol).
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste : The compound and any solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Collect in a properly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled waste bag and disposed of as chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
